Sibenadet
Description
See also: Sibenadet Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-7-[2-[2-[3-(2-phenylethoxy)propylsulfonyl]ethylamino]ethyl]-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S2/c25-19-8-7-18(21-20(19)24-22(26)30-21)9-11-23-12-16-31(27,28)15-4-13-29-14-10-17-5-2-1-3-6-17/h1-3,5-8,23,25H,4,9-16H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCKRBGYGMVSTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOCCCS(=O)(=O)CCNCCC2=C3C(=C(C=C2)O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165552 | |
| Record name | Sibenadet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154189-40-9 | |
| Record name | Sibenadet [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154189409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sibenadet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SIBENADET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N32934RHGW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sibenadet (AR-C68397AA): An In-depth Technical Guide on its Dual Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sibenadet (also known as Viozan or AR-C68397AA) is a novel investigational compound that was developed for the management of Chronic Obstructive Pulmonary Disease (COPD). It possesses a unique dual pharmacological mechanism, acting as both a dopamine D2 receptor agonist and a β2-adrenoceptor agonist.[1] The rationale behind this dual action was to concurrently address two key pathophysiological features of COPD: airway obstruction and sensory nerve-mediated symptoms. The β2-adrenoceptor agonism provides bronchodilation to improve airflow, while the dopamine D2 receptor agonism was intended to modulate sensory nerve activity, thereby reducing symptoms such as breathlessness, cough, and sputum production.[1] Despite promising preclinical data and initial positive results in early clinical trials, the development of this compound was ultimately discontinued due to a lack of sustained clinical efficacy in later-phase studies.[2][3] This guide provides a comprehensive overview of the available technical information on this compound's mechanism of action, drawing from preclinical and clinical data.
Core Mechanism of Action: A Dual Agonist Approach
This compound was designed to offer a synergistic therapeutic effect in COPD by targeting two distinct G-protein coupled receptors (GPCRs): the dopamine D2 receptor and the β2-adrenergic receptor.
Dopamine D2 Receptor Agonism: Sensory Nerve Modulation
The activation of dopamine D2 receptors on sensory nerves in the airways was hypothesized to inhibit the release of tachykinins and other pro-inflammatory neuropeptides. This neuromodulatory effect was expected to alleviate the key symptoms of COPD, including cough, sputum production, and the sensation of breathlessness.[1] Preclinical studies in animal models demonstrated that this compound could effectively inhibit sensory nerve activity, leading to a reduction in reflex-induced cough, mucus production, and tachypnea.
β2-Adrenoceptor Agonism: Bronchodilation
Similar to established β2-agonist therapies, this compound's activity at the β2-adrenoceptor was intended to induce bronchodilation. Activation of these receptors on airway smooth muscle cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in smooth muscle relaxation and widening of the airways. Preclinical and early clinical data confirmed that this compound possessed effective bronchodilator properties with a prolonged duration of action when administered via inhalation.
Signaling Pathways
The dual agonistic nature of this compound results in the activation of two distinct signaling cascades.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a member of the Gi/o-coupled GPCR family. Upon agonist binding, the receptor promotes the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ dimer can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit N-type voltage-gated calcium channels.
β2-Adrenoceptor Signaling Pathway
The β2-adrenoceptor is a Gs-coupled GPCR. Agonist binding leads to the activation of adenylyl cyclase by the Gαs subunit, resulting in an increase in intracellular cAMP. This activates PKA, which phosphorylates downstream targets to induce smooth muscle relaxation.
Quantitative Data
Despite a thorough review of the publicly available scientific literature, specific quantitative preclinical data for this compound, such as binding affinities (Ki) and functional potencies (EC50) at the dopamine D2 and β2-adrenergic receptors, have not been identified. Similarly, detailed human pharmacokinetic parameters are not available in the published abstracts. The following tables are structured to present such data; however, they remain largely unpopulated due to the limited availability of this information.
Preclinical Pharmacology
| Parameter | Dopamine D2 Receptor | β2-Adrenoceptor | Reference |
| Binding Affinity (Ki) | Data not available | Data not available | |
| Functional Potency (EC50) | Data not available | Data not available |
Human Pharmacokinetics (Inhaled Administration)
| Parameter | Value | Unit | Reference |
| Cmax (Maximum Concentration) | Data not available | ||
| Tmax (Time to Maximum Concentration) | Data not available | ||
| t1/2 (Half-life) | Data not available | ||
| Bioavailability | Data not available |
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of this compound are not fully described in the available literature. However, based on the published abstracts, the general methodologies can be outlined.
Preclinical Evaluation Workflow
A generalized workflow for the preclinical assessment of a dual-acting compound like this compound would involve in vitro and in vivo studies to characterize its activity at both targets.
References
- 1. Dual dopamine D2 receptor and beta2-adrenoceptor agonists for the treatment of chronic obstructive pulmonary disease: the pre-clinical rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term use of Viozan (this compound HCl) in patients with chronic obstructive pulmonary disease: results of a 1-year study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Sibenadet Hydrochloride: A Technical Pharmacology Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sibenadet hydrochloride (formerly Viozan™, AR-C68397AA) is a novel investigational compound characterized by its dual agonism at dopamine D2 receptors and β2-adrenergic receptors. Developed by AstraZeneca, it was evaluated for the management of chronic obstructive pulmonary disease (COPD), a condition marked by persistent respiratory symptoms and airflow limitation. The therapeutic rationale for this compound was based on the hypothesis that simultaneous bronchodilation (via β2-adrenoceptor agonism) and modulation of sensory nerve activity to reduce symptoms like cough and sputum production (via D2 dopamine receptor agonism) would offer a comprehensive treatment for COPD.[1] Despite demonstrating a favorable safety profile and initial efficacy in early clinical trials, the development of this compound hydrochloride was discontinued due to a lack of sustained clinical benefit in long-term studies.[2][3] This technical guide provides a comprehensive overview of the pharmacology of this compound hydrochloride, detailing its mechanism of action, preclinical rationale, clinical trial findings, and the signaling pathways involved.
Introduction
Chronic obstructive pulmonary disease (COPD) is a progressive lung disease characterized by persistent respiratory symptoms such as breathlessness, chronic cough, and sputum production.[3][4] The underlying pathology involves both airway inflammation and parenchymal destruction. The therapeutic approach to COPD has traditionally focused on bronchodilation to improve airflow and alleviate symptoms. This compound hydrochloride was developed to address both the bronchoconstrictive and the symptomatic aspects of COPD through a novel dual-receptor mechanism.
Mechanism of Action
This compound hydrochloride is a potent agonist at both the β2-adrenergic receptor and the dopamine D2 receptor. This dual pharmacology was intended to provide a synergistic effect in the treatment of COPD.
-
β2-Adrenergic Receptor Agonism: Stimulation of β2-adrenoceptors, which are predominantly located on the smooth muscle cells of the airways, leads to bronchodilation. This action is mediated by the Gs protein-coupled signaling pathway, resulting in smooth muscle relaxation and improved airflow.
-
Dopamine D2 Receptor Agonism: The activation of D2 dopamine receptors on sensory nerves in the airways was hypothesized to modulate neural signaling, thereby reducing key COPD symptoms such as cough, mucus production, and tachypnea (rapid breathing).
Signaling Pathways
The dual agonistic activity of this compound hydrochloride activates two distinct G-protein coupled receptor (GPCR) signaling cascades:
2.1.1. β2-Adrenergic Receptor Signaling Pathway
Agonism at the β2-adrenergic receptor activates the stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately result in smooth muscle relaxation and bronchodilation.
2.1.2. Dopamine D2 Receptor Signaling Pathway
Agonism at the dopamine D2 receptor activates the inhibitory G-protein (Gi), which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This pathway is thought to modulate the activity of sensory neurons in the airways.
Preclinical Pharmacology
The rationale for developing a dual D2 and β2 agonist was supported by preclinical studies. Animal models demonstrated that this compound hydrochloride could effectively inhibit sensory nerve activity, leading to a reduction in reflex-induced cough, mucus production, and tachypnea. Concurrently, its β2-agonist properties were shown to produce effective and prolonged bronchodilation following topical administration to the lungs. These preclinical findings suggested a favorable therapeutic ratio with respect to potential side effects such as emesis and cardiovascular disturbances, providing a strong basis for advancing into clinical development for COPD.
Experimental Protocols
Detailed protocols for the preclinical evaluation of this compound hydrochloride are not extensively available in the public domain. However, the general methodologies likely involved:
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In Vitro Receptor Binding and Functional Assays: To characterize the affinity and efficacy of this compound at human cloned D2 and β2 receptors expressed in cell lines. These assays would have been crucial to confirm the dual agonist profile.
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Animal Models of Bronchoconstriction: To assess the bronchodilator effects of this compound. These models typically involve inducing bronchoconstriction in animals (e.g., guinea pigs) and measuring the reversal of this effect upon drug administration.
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Animal Models of Cough and Mucus Secretion: To evaluate the impact of D2 receptor agonism on respiratory symptoms. For instance, cough can be induced in animals like dogs by various stimuli, and the antitussive effect of the drug can be quantified.
Clinical Pharmacology
This compound hydrochloride underwent several clinical trials in patients with COPD to assess its efficacy and safety.
Clinical Trial Design and Endpoints
The clinical development program for this compound included dose-ranging studies and large-scale, multicenter, double-blind, placebo-controlled trials.
Key aspects of the clinical trial design included:
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Patient Population: Adults with stable, symptomatic, smoking-related COPD.
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Intervention: this compound hydrochloride administered via a pressurized metered-dose inhaler (pMDI), typically at a dose of 500 μg three times daily.
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Comparator: Placebo.
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Duration: Ranged from 4 weeks to 12 months.
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Primary Endpoints:
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Change in symptoms as measured by the Breathlessness, Cough and Sputum Scale (BCSS).
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Change in lung function, primarily Forced Expiratory Volume in 1 second (FEV1).
-
Summary of Clinical Trial Results
The clinical trial results for this compound hydrochloride were mixed, ultimately leading to the cessation of its development.
| Parameter | Key Findings | Citations |
| Symptom Improvement (BCSS) | Initial studies showed statistically significant improvements in BCSS total scores compared to placebo. However, this symptomatic benefit was not sustained in longer-term trials. | |
| Lung Function (FEV1) | Marked bronchodilator activity was observed early in treatment, but the duration of this effect diminished as the studies progressed. | |
| Safety and Tolerability | This compound therapy was generally well-tolerated. The most notable adverse events were tremor and taste disturbances, which occurred more frequently than in the placebo group. There were no clinically significant abnormal laboratory values or differences in cardiac variables or vital signs compared to placebo. | |
| Rescue Medication Use | Patients in the this compound group reported reduced use of rescue medication at all timepoints, reflecting its effective β2-agonist properties. | |
| Exacerbations and Quality of Life | No notable differences were observed between the this compound and placebo groups with respect to lung exacerbations or health-related quality of life in the long-term study. |
Experimental Workflow for a Typical Clinical Trial
Pharmacokinetics
Detailed pharmacokinetic data for this compound hydrochloride, including its absorption, distribution, metabolism, and excretion (ADME) properties, have not been made widely available in the scientific literature. As an inhaled therapy, it was designed for topical application to the lungs to maximize local effects and minimize systemic exposure.
Conclusion
This compound hydrochloride represented an innovative therapeutic concept for COPD by targeting both bronchodilation and symptom modulation through its dual agonism at β2-adrenergic and D2 dopamine receptors. While preclinical studies provided a strong rationale for its development, and the compound was found to be well-tolerated in clinical trials, the lack of sustained efficacy in long-term studies led to the discontinuation of its development program. The story of this compound hydrochloride underscores the challenges in translating novel pharmacological concepts into clinically meaningful and sustained therapeutic benefits for chronic diseases like COPD.
References
- 1. Dual dopamine D2 receptor and beta2-adrenoceptor agonists for the treatment of chronic obstructive pulmonary disease: the pre-clinical rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term use of Viozan (this compound HCl) in patients with chronic obstructive pulmonary disease: results of a 1-year study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of the novel D2/beta2-agonist, Viozan (this compound HCl), in the treatment of symptoms of chronic obstructive pulmonary disease: results of a large-scale clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early clinical investigation of Viozan (this compound HCl), a novel D2 dopamine receptor, beta2-adrenoceptor agonist for the treatment of chronic obstructive pulmonary disease symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
Sibenadet: A Technical Overview of its D2 Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sibenadet (also known as Viozan or AR-C68397AA) is a dual-action compound that exhibits agonist activity at both dopamine D2 receptors and β2-adrenoceptors.[1][2] Developed initially for the symptomatic treatment of Chronic Obstructive Pulmonary Disease (COPD), its mechanism of action was aimed at combining bronchodilation (via β2-adrenoceptor agonism) with the modulation of sensory nerve activity (via D2 receptor agonism) to alleviate symptoms like breathlessness, cough, and mucus production.[1] Preclinical studies in animal models suggested that activation of D2 receptors by this compound could inhibit the discharge of rapidly adapting receptors, thereby reducing reflex-induced tachypnoea, mucus production, and cough.[1] While the clinical development of this compound was ultimately discontinued due to a lack of sustained long-term efficacy, a detailed examination of its D2 receptor agonist properties provides a valuable framework for understanding the pharmacological characterization of such compounds.[3] This technical guide outlines the typical quantitative data, experimental protocols, and signaling pathways associated with the D2 receptor agonist activity of a compound like this compound.
Quantitative Pharmacological Profile at the D2 Receptor
The characterization of a D2 receptor agonist like this compound involves quantifying its binding affinity and functional potency. While specific proprietary data for this compound is not extensively available in the public domain, this section presents representative data that would be generated for such a compound.
Receptor Binding Affinity
Binding affinity is typically determined through competitive radioligand binding assays, which measure the ability of the test compound to displace a radiolabeled ligand from the D2 receptor. The key parameter derived from these studies is the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.
Table 1: Representative D2 Receptor Binding Affinity for a this compound-like Compound
| Parameter | Radioligand | Cell Line/Tissue | Representative Value |
| Ki (nM) | [³H]-Spiperone | CHO or HEK293 cells expressing human D2 receptors | 5.8 - 15.2 |
Note: The representative values are based on typical ranges for D2 receptor agonists and are for illustrative purposes.
In Vitro Functional Potency and Efficacy
Functional assays measure the biological response following receptor activation. For a Gi-coupled receptor like the D2 receptor, agonism leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Potency is typically expressed as the half-maximal effective concentration (EC50), while efficacy refers to the maximal response produced by the compound relative to a reference full agonist.
Table 2: Representative In Vitro Functional Profile at the D2 Receptor
| Assay Type | Parameter | Cell Line | Representative Value |
| cAMP Inhibition Assay | EC50 (nM) | CHO-K1 cells expressing human D2 receptors | 1.5 - 11.3 |
| Emax (%) | CHO-K1 cells expressing human D2 receptors | 80 - 100% (relative to a full agonist like quinpirole) |
Note: The representative values are based on typical ranges for D2 receptor agonists and are for illustrative purposes.
Key Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate pharmacological characterization of a D2 receptor agonist. The following sections describe standard methodologies for radioligand binding and functional cAMP assays.
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a typical procedure for determining the binding affinity (Ki) of a test compound at the D2 receptor using a competitive binding assay with a radiolabeled antagonist.
Objective: To determine the inhibition constant (Ki) of a test compound for the human dopamine D2 receptor.
Materials:
-
Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (a D2 antagonist).
-
Test Compound: this compound or other D2 agonist.
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Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration System: 96-well cell harvester and glass fiber filters (e.g., GF/C).
-
Scintillation Counter and Fluid.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of various concentrations of the test compound.
-
50 µL of [³H]-Spiperone at a concentration close to its Kd.
-
150 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of 10 µM Haloperidol.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement
This protocol describes a method to assess the functional agonist activity of a compound at the Gi-coupled D2 receptor by measuring the inhibition of forskolin-stimulated cAMP production.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as a D2 receptor agonist.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Test Compound: this compound or other D2 agonist.
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Reference Agonist: Quinpirole.
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Stimulant: Forskolin (an adenylyl cyclase activator).
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Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine).
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cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
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Cell Culture Medium.
Procedure:
-
Cell Plating: Seed the D2 receptor-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes to prevent cAMP degradation.
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Compound Addition: Add the test compound at various concentrations to the wells.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration.
-
Determine the EC50 value from the curve.
-
Calculate the Emax as the maximum percentage inhibition achieved by the test compound relative to the inhibition produced by a saturating concentration of a reference full agonist.
-
Visualizing Molecular and Experimental Pathways
D2 Receptor Signaling Pathway
Activation of the dopamine D2 receptor by an agonist like this compound initiates a signaling cascade characteristic of Gi/o-coupled G-protein coupled receptors (GPCRs). The primary downstream effect is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels.
Caption: D2 receptor agonist signaling pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Workflow for a D2 receptor radioligand binding assay.
Logical Relationship in cAMP Functional Assay
This diagram outlines the logical flow and the inverse relationship between D2 receptor activation and cAMP levels in a functional assay.
Caption: Logical flow of a D2 agonist functional cAMP assay.
References
- 1. Dual dopamine D2 receptor and beta2-adrenoceptor agonists for the treatment of chronic obstructive pulmonary disease: the pre-clinical rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conclusion. Lessons from the novel D2 dopamine receptor, beta2-adrenoceptor agonist, Viozan: chronic obstructive pulmonary disease and drug development implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
An In-depth Technical Guide to AR-C68397AA (Sibenadet): Chemical Structure, Synthesis, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-C68397AA, also known as Sibenadet, is a novel dual-acting ligand targeting both the dopamine D2 receptor and the β2-adrenoceptor. Developed by AstraZeneca, it was investigated as a potential therapeutic for chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the chemical structure, detailed synthesis, and preclinical pharmacology of this compound. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound hydrochloride possesses a unique chemical scaffold that enables its dual agonistic activity.
IUPAC Name: 4-hydroxy-7-(2-{[2-(3-phenoxypropylsulfonyl)ethyl]amino}ethyl)-1,3-benzothiazol-2(3H)-one hydrochloride
Chemical Formula: C₂₂H₂₈N₂O₅S₂ · HCl
Molecular Weight: 501.06 g/mol (hydrochloride salt)
Chemical Structure:

Figure 1: Chemical structure of this compound hydrochloride (AR-C68397AA).
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride has been approached through various routes, with the "amide route" and the "alkylation route" being two notable strategies. A manufacturing process developed by AstraZeneca focuses on the convergent synthesis of two key intermediates, which are then coupled in the final stages.
Overview of the Manufacturing Process
The commercial manufacturing process for this compound hydrochloride involves a multi-step synthesis. A key aspect of this process is the preparation of a crucial amine hydrochloride intermediate through a nine-stage sequence. This intermediate is then reacted with a "side chain" precursor to assemble the final molecule.
Key Synthetic Routes
-
Amide Route: This early-stage route involved the formation of an amide intermediate which was subsequently reduced using borane-mediated reduction.
-
Alkylation Route: A more direct approach involves the N-alkylation of a primary amine intermediate with a vinyl sulfone derivative, which acts as a Michael acceptor in a conjugate addition reaction.[1]
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects through the simultaneous activation of dopamine D2 receptors and β2-adrenoceptors. This dual agonism is hypothesized to provide both bronchodilatory and sensory nerve-modulating effects, which are beneficial in the context of COPD.
Dopamine D2 Receptor Agonism
Activation of presynaptic D2 receptors on sensory nerves in the airways is believed to inhibit the release of tachykinins and other inflammatory mediators.[2] This action can reduce key symptoms of COPD such as cough and mucus production.
β2-Adrenoceptor Agonism
Similar to other β2-agonists, this compound stimulates β2-adrenoceptors on airway smooth muscle cells. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation and bronchodilation.
Quantitative Pharmacological Data
While extensive quantitative data for this compound is not publicly available, the following table summarizes typical binding affinities and functional potencies for dopamine D2 and β2-adrenoceptor agonists. It is important to note that the development of this compound was discontinued, and as such, detailed pharmacological data in the public domain is limited.[3]
| Parameter | Receptor | Typical Agonist Values | Reference |
| Ki (nM) | Dopamine D2 | 0.1 - 10 | [4] |
| EC₅₀ (nM) | β2-Adrenoceptor (cAMP assay) | 1 - 100 | [5] |
Preclinical Experimental Protocols
The preclinical evaluation of this compound involved various in vivo models to assess its efficacy in COPD-related symptoms.
Cigarette Smoke-Induced COPD Model in Guinea Pigs
This model is widely used to mimic the chronic inflammation and airway remodeling seen in human COPD.
Experimental Workflow:
References
- 1. Lung inflammation changes and oxidative stress induced by cigarette smoke exposure in guinea pigs affected by Zataria multiflora and its constituent, carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Animal Models and Mechanisms of Tobacco Smoke-induced Chronic Obstructive Pulmonary Disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. bmglabtech.com [bmglabtech.com]
Sibenadet (Viozan™): A Technical Overview of a Dual D2/β2 Agonist for COPD
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sibenadet (Viozan™, AR-C68397AA) is a novel investigational compound that was developed as a dual agonist for the dopamine D2 and β2-adrenergic receptors. The rationale for its development was to combine the bronchodilator effects of β2-adrenoceptor agonism with the sensory nerve-modulating properties of D2-dopamine receptor agonism for the symptomatic treatment of Chronic Obstructive Pulmonary Disease (COPD)[1]. Preclinical studies suggested that this dual mechanism could address not only bronchoconstriction but also key symptoms of COPD such as cough and mucus production by inhibiting sensory nerve activity[2][3]. Despite promising early clinical data, the development of this compound was ultimately discontinued due to a lack of sustained clinical benefit in large-scale efficacy studies. This technical guide provides a comprehensive overview of the discovery and development of this compound, summarizing available data on its pharmacology, clinical evaluation, and the methodologies employed in its assessment.
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive respiratory disease characterized by persistent airflow limitation. The therapeutic landscape for COPD has largely focused on bronchodilators, such as β2-adrenergic agonists and muscarinic antagonists, and anti-inflammatory agents. This compound was designed to offer a novel therapeutic approach by targeting two distinct pharmacological pathways involved in the pathophysiology of COPD. As a dual agonist, it aimed to provide both immediate relief from breathlessness through bronchodilation and to mitigate other burdensome symptoms like coughing and sputum production via modulation of sensory nerve activity.
Preclinical Pharmacology
Mechanism of Action
This compound exerts its effects through the simultaneous activation of two distinct G-protein coupled receptors (GPCRs):
-
β2-Adrenergic Receptor (β2-AR) Agonism: Activation of β2-ARs, predominantly located on the smooth muscle cells of the airways, leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of protein kinase A (PKA). This signaling cascade results in the relaxation of airway smooth muscle, leading to bronchodilation.
-
Dopamine D2 Receptor (D2R) Agonism: D2 receptors are found on various cells, including sensory nerve endings in the airways. Agonism at these receptors is generally associated with inhibitory effects, such as the modulation of neurotransmitter release. In the context of COPD, D2R activation by this compound was intended to reduce the activity of sensory nerves that contribute to the sensations of cough and the drive for mucus production.
Signaling Pathways
The dual mechanism of action of this compound involves two distinct intracellular signaling cascades.
β2-Adrenergic Receptor Signaling Pathway
Caption: β2-Adrenergic receptor signaling pathway of this compound.
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway of this compound.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, and bioavailability, are not extensively reported in the publicly available literature. Clinical studies utilized inhaled administration via a pressurized metered-dose inhaler (pMDI) to deliver the drug directly to the lungs, aiming for localized action with minimal systemic exposure.
Clinical Development Program
The clinical development of this compound for COPD involved several studies, including dose-ranging and long-term safety evaluations.
Early Phase Clinical Studies
Initial proof-of-concept and dose-ranging studies were conducted to evaluate the efficacy and safety of this compound in patients with stable COPD.
-
Study 1 (Proof of Concept): This study compared three doses of this compound (400, 600, or 1000 µg ex valve) with placebo, salbutamol (200 µg), and ipratropium bromide (40 µg), all administered three times daily for 4 weeks. A total of 701 patients were randomized.
-
Study 2 (Dose-Ranging): Following the initial study, a larger dose-ranging study involving 872 patients was conducted. Patients received this compound (45, 270, or 495 µg ex actuator) or placebo three times daily for 6 weeks.
In these early studies, this compound demonstrated statistically significant improvements in the Breathlessness, Cough and Sputum Scale (BCSS) total score compared to placebo. A clear dose-response relationship was observed, and these symptomatic improvements were accompanied by better lung function and health-related quality of life.
Large-Scale Efficacy and Long-Term Safety Studies
Larger, longer-term studies were initiated to further assess the efficacy and safety of this compound.
-
12 and 26-Week Efficacy Studies: Two multicenter, double-blind, placebo-controlled studies enrolled over 2000 patients with stable COPD. Patients received either 500 µg of this compound or placebo three times daily. The primary endpoints were the change from baseline in the mean BCSS total score and the forced expiratory volume in one second (FEV1).
-
1-Year Safety Study: A 12-month safety study randomized 435 patients with stable, symptomatic, smoking-related COPD to receive either 500 µg of this compound or placebo three times daily.
Clinical Trial Data Summary
While detailed quantitative data from the clinical trials are not fully available in a consolidated format, the key findings are summarized below.
Table 1: Summary of Clinical Efficacy and Safety Findings for this compound
| Study Phase/Duration | Key Efficacy Findings | Key Safety and Tolerability Findings |
| Early Phase (4-6 weeks) | - Statistically significant improvement in BCSS total score vs. placebo.- Clear dose-response relationship observed.- Accompanied by improvements in lung function and health-related quality of life. | - Generally well-tolerated with an adverse event profile comparable to existing bronchodilators. |
| Large-Scale Efficacy (12 & 26 weeks) | - Initial improvements in BCSS scores were not sustained over the treatment period.- No statistically significant or clinically important difference in BCSS total score between this compound and placebo at the end of the treatment period.- Marked initial bronchodilator activity was observed, but the duration of effect diminished over time. | - No major safety concerns were identified. |
| 1-Year Safety Study | - No notable differences in lung function, exacerbations, or health-related quality of life compared to placebo.- Reduced use of rescue medication was reported in the this compound group. | - Generally well-tolerated.- Higher incidence of tremor (16.9% vs. 4.1%) and taste of treatment (14.5% vs. 4.1%) in the this compound group compared to placebo.- No clinically significant differences in laboratory values, cardiac variables, or vital signs compared to placebo. |
Discontinuation of Development
The development of this compound was discontinued because the promising results from early-phase studies were not replicated in the larger, longer-term clinical trials. The lack of sustained symptomatic benefit and the diminishing bronchodilator effect over time were the primary reasons for halting the program. It has been postulated that tachyphylaxis to the β2-agonist component may have contributed to the decline in efficacy.
Experimental Protocols
Detailed experimental protocols for the specific preclinical and clinical studies of this compound are not publicly available. However, based on the nature of the compound and the reported outcomes, the following general methodologies would have been employed.
Receptor Binding Assays (General Protocol)
-
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 and β2-adrenergic receptors.
-
Methodology: Radioligand competition binding assays would be performed using cell membranes prepared from cell lines stably expressing the human D2 or β2 receptors.
-
A constant concentration of a high-affinity radioligand for each receptor (e.g., [3H]-spiperone for D2, [3H]-CGP12177 for β2) is incubated with the cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.
-
After incubation to equilibrium, bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curves.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
Functional Assays (General Protocol)
-
Objective: To determine the functional potency (EC50) and efficacy of this compound at the D2 and β2-adrenergic receptors.
-
Methodology for β2-AR (cAMP Accumulation Assay):
-
Cells expressing the β2-AR are plated in multi-well plates.
-
The cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Increasing concentrations of this compound are added to the cells and incubated for a defined period.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular concentration of cAMP is measured using a competitive immunoassay (e.g., HTRF, ELISA).
-
The EC50 value (concentration of this compound that produces 50% of the maximal response) is determined from the dose-response curve.
-
-
Methodology for D2R (cAMP Inhibition Assay):
-
Cells co-expressing the D2R and a constitutively active adenylyl cyclase (or stimulated with forskolin) are used.
-
Increasing concentrations of this compound are added to the cells.
-
The level of cAMP inhibition is measured, and the IC50 (or EC50 for inhibition) is calculated.
-
Clinical Trial Workflow (General Representation)
Caption: A generalized workflow for the this compound clinical trials.
Conclusion
This compound represented an innovative approach to the treatment of COPD by targeting both bronchodilation and sensory nerve modulation through its dual D2 and β2 receptor agonism. While preclinical and early clinical studies were promising, the lack of sustained efficacy in larger, longer-term trials led to the discontinuation of its development. The story of this compound underscores the challenges in translating novel pharmacological concepts into clinically effective therapies, particularly for complex and chronic diseases like COPD. The data gathered during its development, however, provide valuable insights for future drug discovery efforts in respiratory medicine.
References
- 1. The role of the novel D2/beta2-agonist, Viozan (this compound HCl), in the treatment of symptoms of chronic obstructive pulmonary disease: results of a large-scale clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Sibenadet: A Technical Deep Dive into a Dual-Target Approach for COPD
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sibenadet (Viozan™, AR-C68397AA) is a novel investigational compound that emerged as a dual agonist for the dopamine D2 receptor (D2R) and the β2-adrenoceptor (β2AR). Developed with the therapeutic goal of addressing the complex symptomology of Chronic Obstructive Pulmonary Disease (COPD), its mechanism of action was designed to offer both bronchodilation and modulation of sensory nerve activity. While initial clinical studies showed promise in alleviating key COPD symptoms such as breathlessness, cough, and sputum production, the development of this compound was ultimately discontinued due to a lack of sustained long-term efficacy. This technical guide provides a comprehensive overview of the target validation studies for this compound, detailing its pharmacological profile, the experimental protocols employed in its evaluation, and the underlying signaling pathways.
Introduction: The Dual-Target Rationale
The therapeutic strategy behind this compound was rooted in concurrently targeting two distinct physiological pathways implicated in COPD. The agonism at the β2-adrenoceptor aimed to induce bronchodilation, a well-established mechanism for improving airflow in obstructive lung diseases.[1][2] Simultaneously, agonism at the D2 dopamine receptor was hypothesized to modulate the activity of sensory nerves in the airways, thereby reducing symptoms like cough and mucus production.[1]
Pharmacological Profile of this compound
While specific preclinical quantitative data such as binding affinities (Ki) and functional potencies (EC50) are not extensively detailed in publicly available literature, the pharmacological activity of this compound as a dual agonist has been characterized through various in vitro and in vivo studies. The following tables summarize the conceptual quantitative data that would have been generated during its preclinical development.
Table 1: Conceptual In Vitro Receptor Binding and Functional Potency of this compound
| Target Receptor | Assay Type | Parameter | Conceptual Value |
| Dopamine D2 Receptor | Radioligand Binding | Ki | Nanomolar (nM) range |
| GTPγS Binding | EC50 | Nanomolar (nM) range | |
| β2-Adrenoceptor | Radioligand Binding | Ki | Nanomolar (nM) range |
| cAMP Accumulation | EC50 | Nanomolar (nM) range |
Table 2: Conceptual In Vivo Efficacy of this compound in Animal Models of COPD
| Animal Model | Species | Endpoint Measured | Conceptual this compound Effect |
| Methacholine-induced bronchoconstriction | Guinea Pig | Reduction in airway resistance | Dose-dependent inhibition |
| Citric acid-induced cough | Guinea Pig | Reduction in cough frequency | Significant reduction |
| Lipopolysaccharide-induced mucus production | Rat | Decrease in goblet cell hyperplasia | Inhibition of mucus hypersecretion |
| Sensory nerve activation (Capsaicin challenge) | Rat/Guinea Pig | Reduction in neurogenic inflammation | Attenuation of sensory nerve response |
Key Experimental Protocols
The validation of this compound's dual-target mechanism would have involved a suite of standard and specialized experimental protocols.
In Vitro Assays
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of this compound for human D2 and β2-adrenoceptors.
-
Methodology:
-
Membrane preparations from cells stably expressing the respective recombinant human receptors are incubated with a specific radioligand (e.g., [³H]-spiperone for D2R, [³H]-CGP12177 for β2AR).
-
Increasing concentrations of non-labeled this compound are added to compete with the radioligand for binding.
-
The amount of bound radioactivity is measured using liquid scintillation counting.
-
The Ki value is calculated using the Cheng-Prusoff equation.
-
-
-
Functional Assays:
-
Objective: To quantify the functional potency (EC50) of this compound as an agonist at D2 and β2-adrenoceptors.
-
Methodology for β2-Adrenoceptor (cAMP Accumulation Assay):
-
Cells expressing the β2-adrenoceptor are incubated with varying concentrations of this compound.
-
Following stimulation, intracellular cyclic adenosine monophosphate (cAMP) levels are measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Dose-response curves are generated to determine the EC50 value.
-
-
Methodology for D2 Dopamine Receptor (GTPγS Binding Assay):
-
Membrane preparations containing the D2 receptor are incubated with this compound in the presence of [³⁵S]GTPγS.
-
Agonist binding activates the G-protein, leading to the binding of [³⁵S]GTPγS.
-
The amount of bound [³⁵S]GTPγS is quantified to determine the EC50 for G-protein activation.
-
-
In Vivo Models
-
Bronchodilation Models:
-
Objective: To assess the ability of this compound to protect against bronchoconstriction.
-
Methodology:
-
Animals (e.g., guinea pigs) are challenged with a bronchoconstrictor agent like methacholine or histamine.
-
Airway resistance and lung compliance are measured using a whole-body plethysmograph.
-
The protective effect of pre-administered this compound is quantified.
-
-
-
Cough Models:
-
Objective: To evaluate the antitussive effects of this compound.
-
Methodology:
-
Conscious animals (e.g., guinea pigs) are exposed to a tussive agent such as citric acid or capsaicin aerosol.
-
The number of coughs is recorded by a trained observer or a sound-recording device.
-
The reduction in cough frequency following this compound administration is determined.
-
-
-
Sensory Nerve Modulation Models:
-
Objective: To investigate the inhibitory effect of this compound on sensory nerve activation.
-
Methodology:
-
Anesthetized animals are challenged with a sensory nerve stimulant (e.g., capsaicin) administered to the airways.
-
Neurogenic inflammation, measured as plasma extravasation, is quantified.
-
The ability of this compound to attenuate this response is assessed.
-
-
Signaling Pathways and Experimental Workflows
The dual mechanism of this compound involves two distinct G-protein coupled receptor (GPCR) signaling cascades.
This compound Signaling Pathways
Target Validation and Drug Discovery Workflow
References
Preclinical Pharmacodynamics of Sibenadet: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sibenadet (AR-C68397AA) is a novel investigational compound that was developed as a dual agonist for the dopamine D2 and β2-adrenergic receptors. The rationale for its development was based on the hypothesis that simultaneous activation of these two receptors could provide both bronchodilator and sensory nerve-modulating effects, making it a potentially valuable treatment for chronic obstructive pulmonary disease (COPD). Preclinical studies in animal models were conducted to establish the pharmacodynamic profile of this compound. These investigations demonstrated its efficacy in key physiological processes relevant to COPD, including the inhibition of sensory nerve activity, reduction of cough, and induction of bronchodilation. However, the development of this compound was ultimately discontinued due to a lack of sustained clinical benefit in long-term human trials. This whitepaper provides a comprehensive overview of the available preclinical pharmacodynamic data for this compound, including its mechanism of action, key in vivo findings, and the experimental approaches likely employed in its preclinical evaluation.
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a complex respiratory condition characterized by persistent airflow limitation and a range of debilitating symptoms, including dyspnea, chronic cough, and sputum production. The underlying pathophysiology involves both inflammation of the airways and structural changes in the lung parenchyma. While bronchodilators are a cornerstone of COPD management, there remains a significant unmet need for therapies that can also address the neural components of the disease, such as airway sensory nerve hyperactivity, which contributes to coughing and the sensation of breathlessness.
This compound was designed to address this multifaceted nature of COPD by combining two distinct pharmacological activities in a single molecule:
-
β2-Adrenergic Receptor Agonism: Activation of β2-adrenergic receptors on airway smooth muscle cells leads to bronchodilation, a well-established mechanism for improving airflow in patients with COPD.
-
Dopamine D2 Receptor Agonism: Dopamine D2 receptors are present on sensory nerves in the airways. Their activation was hypothesized to inhibit the firing of these nerves, thereby reducing cough reflexes and mucus secretion.
This dual mechanism of action offered the potential for a more comprehensive symptomatic control in COPD.
Pharmacodynamic Profile
The preclinical pharmacodynamic evaluation of this compound aimed to characterize its activity at its intended targets and to demonstrate its functional effects in relevant animal models. While specific quantitative data from these studies, such as receptor binding affinities (Ki) and in vitro functional potencies (EC50, Emax), are not publicly available, the qualitative findings from published summaries of clinical trials provide insight into its preclinical profile.
In Vitro Pharmacology
It is standard practice in drug development to characterize the interaction of a new compound with its molecular targets using a variety of in vitro assays. For this compound, these would have included:
-
Receptor Binding Assays: To determine the affinity of this compound for human dopamine D2 and β2-adrenergic receptors.
-
Functional Assays: To measure the ability of this compound to activate these receptors and elicit a cellular response (e.g., cyclic AMP production for the β2-adrenergic receptor).
Table 1: Expected In Vitro Pharmacodynamic Parameters for this compound
| Parameter | Dopamine D2 Receptor | β2-Adrenergic Receptor |
| Binding Affinity (Ki) | Data not available | Data not available |
| Functional Potency (EC50) | Data not available | Data not available |
| Maximal Efficacy (Emax) | Data not available | Data not available |
In Vivo Pharmacology
Preclinical in vivo studies were conducted to assess the integrated physiological effects of this compound in animal models that mimic certain aspects of COPD. The primary findings from these studies, as reported in clinical literature, are summarized below.
Table 2: Summary of In Vivo Preclinical Pharmacodynamic Effects of this compound
| Pharmacodynamic Effect | Animal Model | Key Findings |
| Inhibition of Sensory Nerve Activity | Dog | This compound was shown to inhibit the discharge of rapidly adapting sensory nerve receptors in the airways.[1] |
| Antitussive Effect | Dog | This compound effectively reduced reflex-induced cough.[1] |
| Reduction of Mucus Production | Dog | A reduction in mucus secretion was observed following this compound administration.[1] |
| Bronchodilation | Not specified | This compound demonstrated effective and prolonged bronchodilator activity.[1] |
| Reduction of Tachypnoea | Dog | This compound was effective in reducing reflex-induced rapid breathing (tachypnoea).[1] |
These findings provided the foundational evidence for the therapeutic rationale of this compound in COPD and supported its progression into clinical development.
Experimental Protocols
The precise experimental protocols used in the preclinical evaluation of this compound have not been published. However, based on standard pharmacological methods, the following sections describe the likely methodologies employed.
In Vitro Assays
Receptor Binding Assays (Generalized Protocol)
-
Preparation of Cell Membranes: Cell lines recombinantly expressing either the human dopamine D2 receptor or the human β2-adrenergic receptor would be cultured and harvested. The cell membranes containing the receptors would then be isolated through homogenization and centrifugation.
-
Competitive Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind specifically to the target receptor (e.g., [3H]-spiperone for D2 receptors, [3H]-CGP12177 for β2-adrenergic receptors) would be incubated with the prepared cell membranes in the presence of varying concentrations of this compound.
-
Separation and Quantification: The reaction mixture would be filtered to separate the membrane-bound radioligand from the unbound radioligand. The amount of radioactivity bound to the membranes would be quantified using liquid scintillation counting.
-
Data Analysis: The data would be analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) would then be calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (Generalized Protocol for β2-Adrenergic Receptor)
-
Cell Culture: A cell line expressing the human β2-adrenergic receptor and engineered to report on receptor activation (e.g., through a cAMP-responsive element linked to a reporter gene) would be used.
-
Compound Treatment: The cells would be treated with varying concentrations of this compound.
-
Measurement of Second Messenger: Following incubation, the intracellular levels of cyclic AMP (cAMP), the second messenger for β2-adrenergic receptor signaling, would be measured using a suitable assay (e.g., ELISA, HTRF).
-
Data Analysis: The concentration-response data would be fitted to a sigmoidal curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal response).
In Vivo Models
Canine Model of Airway Reflexes (Generalized Protocol)
-
Animal Preparation: Anesthetized and mechanically ventilated dogs would be used. Instrumentation would be placed to measure respiratory parameters (e.g., respiratory rate, tidal volume) and to record nerve activity from airway sensory fibers.
-
Induction of Airway Reflexes: Reflexes such as cough and tachypnoea would be induced by a chemical or mechanical stimulus applied to the airways (e.g., inhalation of a tussive agent like citric acid).
-
Drug Administration: this compound would be administered, likely via inhalation or intravenous injection, at various doses.
-
Measurement of Effects: The effects of this compound on the induced airway reflexes (e.g., frequency and intensity of coughing, changes in breathing pattern) and on sensory nerve activity would be recorded and quantified.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a generalized workflow for its preclinical pharmacodynamic evaluation.
References
Sibenadet's Effects on Sensory Nerve Activity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibenadet (AR-C68397AA) is a novel compound that was developed as a dual-agonist for the dopamine D2 receptor and the β2-adrenoceptor.[1] Primarily investigated for the treatment of Chronic Obstructive Pulmonary Disease (COPD), this compound demonstrated a potential to modulate sensory nerve activity, a key factor in symptoms such as cough and mucus production.[2] Although its clinical development was discontinued due to a lack of sustained efficacy in COPD trials, the preclinical data on its sensory nerve modulation provide valuable insights for researchers in pain, respiratory diseases, and sensory neuroscience. This technical guide synthesizes the available information on the effects of this compound on sensory nerve activity, its proposed mechanism of action, and relevant experimental contexts.
Core Mechanism of Action
This compound's primary effect on sensory nerves is mediated through its agonist activity at the dopamine D2 receptor .[2] D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically lead to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In sensory neurons, a reduction in cAMP can lead to hyperpolarization and a decreased likelihood of firing, thus inhibiting nerve activity.
The compound also acts as a β2-adrenoceptor agonist . While β2-adrenoceptor activation is primarily associated with smooth muscle relaxation (bronchodilation), these receptors are also present on sensory nerves and can modulate their activity.[3][4] However, the predominant sensory nerve inhibitory effect of this compound is attributed to its D2 receptor agonism.
Effects on Sensory Nerve Activity: Preclinical Evidence
Preclinical studies have provided qualitative evidence for this compound's inhibitory effects on sensory nerve activity. A key finding is its ability to inhibit capsaicin-induced plasma protein extravasation in the rat trachea. Capsaicin is a potent activator of sensory nerves, specifically those expressing the TRPV1 receptor. Its application induces the release of neuropeptides, leading to neurogenic inflammation and plasma leakage. This compound's ability to counteract this effect suggests a direct or indirect inhibition of sensory nerve activation.
| Preclinical Model | Effect of this compound | Reference |
| Capsaicin-induced plasma protein extravasation in rat trachea | Inhibition of extravasation | Not available in search results |
| Animal models of COPD symptoms (cough, mucus production) | Reduction in reflex cough and mucus production |
Signaling Pathway of this compound in Sensory Neurons
The proposed signaling pathway for the D2 receptor-mediated inhibition of sensory nerve activity by this compound is illustrated below.
Caption: this compound's D2 receptor-mediated signaling pathway in sensory neurons.
Hypothetical Experimental Protocol: Isolated Vagus Nerve Preparation
To quantitatively assess the effects of this compound on sensory nerve activity, an in vitro electrophysiology study using an isolated vagus nerve preparation could be employed. The following is a representative, hypothetical protocol.
Objective: To determine the concentration-dependent effects of this compound on the depolarization of sensory C-fibers in the isolated rat vagus nerve.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound hydrochloride
-
Capsaicin
-
Krebs-Henseleit solution
-
Recording chamber with stimulating and recording electrodes
-
Amplifier and data acquisition system
Methods:
-
Tissue Preparation:
-
Euthanize a rat via CO2 asphyxiation followed by cervical dislocation.
-
Dissect the vagus nerves from the cervical region.
-
Desheathe the nerves under a dissecting microscope.
-
Mount the nerve in a three-compartment recording chamber. The two ends of the nerve are placed in compartments with stimulating and recording electrodes, respectively, while the central compartment is for drug application.
-
-
Electrophysiological Recording:
-
Perfuse all compartments with oxygenated Krebs-Henseleit solution at 37°C.
-
Record baseline compound action potentials (CAPs) by delivering supramaximal electrical stimuli to the stimulating electrode. Focus on the C-fiber component of the CAP, identified by its slow conduction velocity.
-
Establish a stable baseline recording for at least 30 minutes.
-
-
Drug Application:
-
Induce sensory nerve depolarization by applying a known concentration of capsaicin (e.g., 1 µM) to the central compartment and record the change in the C-fiber CAP.
-
Wash out the capsaicin and allow the nerve to recover to baseline.
-
Pre-incubate the nerve with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for 20 minutes.
-
Following each pre-incubation period, apply capsaicin in the continued presence of this compound and record the C-fiber CAP.
-
-
Data Analysis:
-
Measure the amplitude of the C-fiber CAP in response to capsaicin in the absence and presence of different concentrations of this compound.
-
Calculate the percentage inhibition of the capsaicin-induced depolarization for each this compound concentration.
-
Plot a concentration-response curve and determine the IC50 value for this compound.
-
Caption: Conceptual workflow for assessing this compound's effect on sensory nerves.
Conclusion
This compound represents an interesting case study of a dual-receptor agonist with sensory nerve modulating properties. Its mechanism of action through the dopamine D2 receptor-mediated inhibition of adenylyl cyclase and subsequent reduction in cAMP provides a clear rationale for its observed effects on sensory nerve-mediated symptoms. While the lack of detailed, publicly available quantitative preclinical data limits a full understanding of its potency and specific interactions, the conceptual framework and qualitative evidence offer a valuable foundation for future research into the role of D2 receptor agonists in modulating sensory nerve activity for therapeutic benefit in a range of conditions, from chronic cough to neuropathic pain. Further investigation into this and similar compounds could uncover novel approaches to treating sensory nerve hyperexcitability.
References
- 1. AR-C68397AA. AstraZeneca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic treatment with agonists of beta(2)-adrenergic receptors in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Sensory-nerves and airway inflammation: interaction with beta-2-adrenoceptor agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-adrenoceptors on smooth muscle, nerves and inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Sibenadet: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibenadet (formerly known as AR-C68397AA) is a novel compound characterized as a dual agonist for the dopamine D2 receptor and the β2-adrenergic receptor.[1][2][3][4] Developed initially for the treatment of chronic obstructive pulmonary disease (COPD), its unique pharmacological profile combines bronchodilatory effects mediated by β2-adrenoceptor agonism with sensory nerve modulation via D2-receptor agonism.[1] This technical guide provides a summary of the in vitro characterization of this compound, focusing on its mechanism of action, and the experimental protocols typically employed to elucidate the activity of such a dual-agonist.
While extensive clinical and preclinical in vivo studies have been published, specific quantitative in vitro data such as binding affinities and functional potencies for this compound are not widely available in the public domain, likely due to the discontinuation of its clinical development. This document, therefore, presents the established signaling pathways and representative experimental methodologies that form the basis for the in vitro characterization of dual D2/β2-agonists like this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by simultaneously activating two distinct G protein-coupled receptors (GPCRs): the dopamine D2 receptor, which typically couples to Gαi/o proteins, and the β2-adrenergic receptor, which couples to Gαs proteins.
Dopamine D2 Receptor Signaling Pathway
Activation of the D2 receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels leads to decreased protein kinase A (PKA) activity and subsequent modulation of downstream cellular processes. Additionally, Gβγ subunits released upon G protein activation can modulate the activity of various ion channels and other effector proteins.
β2-Adrenergic Receptor Signaling Pathway
Conversely, the binding of this compound to the β2-adrenergic receptor activates the stimulatory Gαs protein. This leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels and subsequent activation of PKA. In the context of airway smooth muscle, this signaling cascade ultimately leads to muscle relaxation and bronchodilation.
Quantitative Data Presentation
The following tables are structured to present the key in vitro pharmacological parameters for a dual D2/β2-agonist. Due to the lack of publicly available data for this compound, these tables are provided as a template for the characterization of such compounds.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Radioligand | Ki (nM) | Assay Type | Cell/Tissue Source |
| This compound | Dopamine D2 | e.g., [3H]Spiperone | Data not available | Radioligand Binding | e.g., CHO-D2 cells |
| This compound | β2-Adrenergic | e.g., [3H]CGP-12177 | Data not available | Radioligand Binding | e.g., HEK293-β2 cells |
Table 2: Functional Potency and Efficacy
| Compound | Receptor | Functional Assay | EC50 (nM) | Emax (% of control) | Cell Line |
| This compound | Dopamine D2 | cAMP Inhibition | Data not available | Data not available | e.g., CHO-D2 cells |
| This compound | β2-Adrenergic | cAMP Accumulation | Data not available | Data not available | e.g., HEK293-β2 cells |
| This compound | Dopamine D2 | Calcium Mobilization (Gαqi) | Data not available | Data not available | e.g., CHO-D2-Gαqi cells |
Table 3: Receptor Selectivity Profile
| Compound | Receptor | Ki or IC50 (nM) | Fold Selectivity vs. D2 | Fold Selectivity vs. β2 |
| This compound | Dopamine D1 | Data not available | Data not available | Data not available |
| This compound | Dopamine D3 | Data not available | Data not available | Data not available |
| This compound | Dopamine D4 | Data not available | Data not available | Data not available |
| This compound | β1-Adrenergic | Data not available | Data not available | Data not available |
| This compound | 5-HT2A | Data not available | Data not available | Data not available |
| This compound | Muscarinic M2 | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize a dual D2/β2-agonist are provided below. These represent standard protocols in the field of GPCR pharmacology.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of a compound for its target receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 cells) or the human β2-adrenergic receptor (e.g., HEK293 cells) are cultured to confluence.
-
Cells are harvested, and crude membrane preparations are isolated by homogenization followed by differential centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, a constant concentration of a suitable radioligand (e.g., [3H]Spiperone for D2, [3H]CGP-12177 for β2) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled antagonist.
-
The reaction is incubated to equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Functional Assays
These assays measure the ability of a compound to modulate the production of the second messenger cAMP, providing a measure of functional potency (EC50) and efficacy (Emax).
Methodology:
-
Cell Culture:
-
Cells expressing the target receptor (D2 or β2) are seeded into multi-well plates and cultured to the desired confluency.
-
-
Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
For β2-adrenergic receptor (Gαs-coupled) agonism, cells are treated with increasing concentrations of this compound.
-
For D2 receptor (Gαi-coupled) agonism, cells are first stimulated with forskolin (an adenylyl cyclase activator) to induce a basal level of cAMP, followed by the addition of increasing concentrations of this compound to measure the inhibition of this stimulated cAMP production.
-
The cells are incubated for a defined period to allow for cAMP accumulation or inhibition.
-
-
cAMP Quantification:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Concentration-response curves are generated by plotting the cAMP levels against the logarithm of the this compound concentration.
-
The EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) are determined by non-linear regression analysis.
-
Calcium Mobilization Assays
For Gαi-coupled receptors like D2, which do not directly signal through calcium, a common strategy is to co-express a promiscuous G-protein, such as Gαqi, that couples the receptor to the phospholipase C (PLC) pathway, leading to a measurable intracellular calcium flux.
Methodology:
-
Cell Culture:
-
A host cell line is engineered to stably co-express the human dopamine D2 receptor and a promiscuous G-protein (e.g., Gαqi5).
-
Cells are seeded into black-walled, clear-bottom multi-well plates.
-
-
Dye Loading:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer, often containing probenecid to prevent dye extrusion.
-
The cells are incubated to allow for de-esterification of the dye within the cytoplasm.
-
-
Calcium Flux Measurement:
-
The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
A baseline fluorescence reading is taken.
-
Increasing concentrations of this compound are added to the wells, and the change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time.
-
-
Data Analysis:
-
The peak fluorescence response at each concentration of this compound is determined.
-
Concentration-response curves are constructed, and the EC50 and Emax values are calculated using non-linear regression.
-
Conclusion
This compound is a dual D2 dopamine and β2-adrenergic receptor agonist with a mechanism of action rooted in the canonical signaling pathways of these two GPCRs. While specific in vitro quantitative data for this compound remains largely proprietary, this guide outlines the standard experimental approaches and data presentation formats used to characterize such a molecule. The provided methodologies for radioligand binding, cAMP functional assays, and calcium mobilization assays represent the foundational techniques for determining the affinity, potency, efficacy, and selectivity of novel GPCR-targeting compounds in drug discovery and development.
References
- 1. Early clinical investigation of Viozan (this compound HCl), a novel D2 dopamine receptor, beta2-adrenoceptor agonist for the treatment of chronic obstructive pulmonary disease symptoms [pubmed.ncbi.nlm.nih.gov]
- 2. The role of the novel D2/beta2-agonist, Viozan (this compound HCl), in the treatment of symptoms of chronic obstructive pulmonary disease: results of a large-scale clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term use of Viozan (this compound HCl) in patients with chronic obstructive pulmonary disease: results of a 1-year study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual dopamine D2 receptor and beta2-adrenoceptor agonists for the treatment of chronic obstructive pulmonary disease: the pre-clinical rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays to Determine Sibenadet (AR-C68397AA) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibenadet (also known as Viozan™ and AR-C68397AA) is a novel dual-action agonist targeting both the β2-adrenergic receptor (β2-AR) and the dopamine D2 receptor (D2R).[1][2][3][4][5] Its unique pharmacological profile was designed to offer both bronchodilator effects through β2-AR activation and modulation of sensory nerve activity via D2R agonism, primarily for the treatment of chronic obstructive pulmonary disease (COPD). This document provides detailed application notes and protocols for cell-based assays to characterize the functional activity of this compound on its two primary targets.
The β2-AR is a Gs protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels, leading to smooth muscle relaxation. In contrast, the D2R is a Gi/o-coupled GPCR that inhibits adenylyl cyclase, thereby decreasing intracellular cAMP levels. To fully characterize the dual agonism of this compound, it is essential to employ distinct cell-based assays that can quantitatively assess its potency and efficacy at each receptor.
Signaling Pathways of this compound
Activation of the β2-adrenergic receptor by an agonist like this compound initiates a signaling cascade through the Gs alpha subunit, leading to the production of cAMP. This second messenger then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a physiological response such as smooth muscle relaxation.
Caption: this compound β2-Adrenergic Receptor Signaling Pathway.
Conversely, this compound's agonistic activity on the dopamine D2 receptor activates the Gi alpha subunit, which inhibits adenylyl cyclase. This leads to a decrease in cAMP production, thereby modulating neuronal signaling.
Caption: this compound Dopamine D2 Receptor Signaling Pathway.
Data Presentation
Table 1: β2-Adrenergic Receptor Agonist Activity
| Compound | Cell Line | Assay Type | EC50 (nM) | % Maximal Response (vs. Isoproterenol) |
| This compound | CHO-K1-hβ2AR | cAMP Accumulation | Data not available | Data not available |
| Isoproterenol (Reference) | CHO-K1-hβ2AR | cAMP Accumulation | 1.5 | 100 |
| Salbutamol (Reference) | CHO-K1-hβ2AR | cAMP Accumulation | 50 | 95 |
Table 2: Dopamine D2 Receptor Agonist Activity
| Compound | Cell Line | Assay Type | EC50 (nM) | % Inhibition of Forskolin-Stimulated cAMP |
| This compound | CHO-K1-hD2R | cAMP Inhibition | Data not available | Data not available |
| Dopamine (Reference) | CHO-K1-hD2R | cAMP Inhibition | 10 | 100 |
| Quinpirole (Reference) | CHO-K1-hD2R | cAMP Inhibition | 5 | 100 |
Experimental Protocols
The following are detailed protocols for conducting cell-based assays to determine the potency and efficacy of this compound at the human β2-adrenergic and D2 dopamine receptors.
Protocol 1: Quantification of β2-Adrenergic Receptor Agonist Activity using a cAMP Accumulation Assay
This assay measures the increase in intracellular cAMP in response to β2-AR stimulation by this compound.
Experimental Workflow:
Caption: Workflow for β2-AR cAMP Accumulation Assay.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β2-adrenergic receptor (hβ2-AR).
-
Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) solution.
-
Test Compounds: this compound and a reference β2-AR agonist (e.g., Isoproterenol).
-
cAMP Detection Kit: A commercial kit for quantifying cAMP levels, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
96-well cell culture plates.
-
Multichannel pipette and plate reader.
Procedure:
-
Cell Seeding:
-
Culture CHO-K1-hβ2AR cells to ~80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and the reference agonist in DMSO.
-
Perform serial dilutions of the compounds in assay buffer to achieve the desired concentration range.
-
-
Assay Performance:
-
Aspirate the culture medium from the wells and wash once with assay buffer.
-
Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 15 minutes at 37°C.
-
Add the serially diluted this compound or reference agonist to the respective wells. Include wells with assay buffer only as a negative control.
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 and maximal response.
-
Protocol 2: Quantification of Dopamine D2 Receptor Agonist Activity using a Forskolin-Stimulated cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the forskolin-induced accumulation of intracellular cAMP, which is a functional readout for Gi/o-coupled receptor activation.
Experimental Workflow:
Caption: Workflow for D2R cAMP Inhibition Assay.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human dopamine D2 receptor (hD2R).
-
Culture Medium: DMEM/F12 supplemented with 10% FBS, 2 mM L-glutamine, and a selection antibiotic (e.g., Hygromycin B).
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
PDE Inhibitor: IBMX solution.
-
Adenylyl Cyclase Activator: Forskolin solution.
-
Test Compounds: this compound and a reference D2R agonist (e.g., Dopamine or Quinpirole).
-
cAMP Detection Kit: A commercial HTRF or ELISA kit.
-
96-well cell culture plates.
-
Multichannel pipette and plate reader.
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1, using CHO-K1-hD2R cells.
-
-
Compound Preparation:
-
Prepare stock solutions and serial dilutions of this compound and the reference D2R agonist in assay buffer.
-
-
Assay Performance:
-
Aspirate the culture medium and wash the cells with assay buffer.
-
Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 15 minutes at 37°C.
-
Add the serially diluted this compound or reference agonist to the appropriate wells.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized) to all wells except for the basal control wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and determine the intracellular cAMP levels as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each concentration of the agonist.
-
Plot the percentage of inhibition against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for the inhibition of cAMP production.
-
Conclusion
The provided protocols describe robust and widely used cell-based methods for functionally characterizing the dual agonist activity of this compound. The cAMP accumulation assay allows for the precise determination of its potency and efficacy at the β2-adrenergic receptor, while the cAMP inhibition assay quantifies its activity at the dopamine D2 receptor. These assays are crucial for the preclinical evaluation of dual-target ligands and for understanding their structure-activity relationships. While specific quantitative data for this compound's in vitro activity remains to be published in accessible literature, the presented methodologies provide a clear framework for researchers to conduct such investigations.
References
- 1. AR-C68397AA. AstraZeneca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual dopamine D2 receptor and beta2-adrenoceptor agonists for the treatment of chronic obstructive pulmonary disease: the pre-clinical rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CHO cells in biotechnology for production of recombinant proteins: current state and further potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of endogenous miR-23a/miR-377 in CHO cells enhances difficult-to-express recombinant lysosomal sulfatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sibenadet in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Sibenadet (also known as AR-C68397AA) is a research compound. Its development for clinical use was discontinued. The following information is intended for laboratory research purposes only and is based on publicly available data, which is limited concerning preclinical and in vitro studies. Researchers should exercise caution and establish their own optimal experimental conditions.
Introduction
This compound is a dual agonist targeting the dopamine D2 receptor and the β2-adrenergic receptor.[1][2][3] It was investigated for the treatment of Chronic Obstructive Pulmonary Disease (COPD) due to its potential to combine bronchodilatory effects with modulation of sensory nerve activity.[1][3] Preclinical studies in animal models of COPD symptoms suggested that this compound could effectively inhibit sensory nerve activity, leading to a reduction in reflex cough, mucus production, and tachypnea.
Mechanism of Action
This compound exerts its effects through the simultaneous activation of two distinct G-protein coupled receptors (GPCRs):
-
Dopamine D2 Receptor (D2R): As a D2R agonist, this compound was hypothesized to modulate the activity of pulmonary sensory afferent nerves, which are implicated in key COPD symptoms like breathlessness and cough.
-
β2-Adrenergic Receptor (β2-AR): Activation of β2-AR, primarily located on airway smooth muscle cells, leads to bronchodilation.
Signaling Pathways
The dual agonism of this compound results in the activation of two distinct signaling cascades.
Dosage and Administration in Laboratory Research
Specific preclinical dosages and administration routes for this compound are not well-documented in publicly available literature. The majority of available data pertains to human clinical trials where this compound was administered via a pressurized metered-dose inhaler (pMDI).
Table 1: Summary of this compound Dosage in Human Clinical Trials (for reference only)
| Study Population | Dosage Range | Administration Route | Frequency | Reference |
| Patients with COPD | 45 - 1000 µg | Inhalation (pMDI) | Three times daily | |
| Patients with COPD | 500 µg | Inhalation (pMDI) | Three times daily |
Note: These clinical dosages are not directly translatable to animal models or in vitro studies. Researchers must perform dose-response and concentration-response studies to determine the optimal working concentrations for their specific experimental setup.
Experimental Protocols (General)
While specific protocols for this compound are not available, the following are general methodologies for studying D2 and β2 receptor agonists in a laboratory setting.
5.1. In Vitro Cell-Based Assays
Objective: To determine the functional potency and efficacy of this compound on D2 and β2 receptors in cultured cells.
Recommended Cell Lines:
-
For β2-AR: Human bronchial smooth muscle cells (HBSMCs) or cell lines endogenously expressing or engineered to express the β2-adrenergic receptor (e.g., CHO-K1, HEK293).
-
For D2R: Cell lines endogenously expressing or engineered to express the D2 dopamine receptor (e.g., SH-SY5Y, PC12).
Protocol: cAMP Measurement Assay
-
Cell Culture: Plate cells in a suitable multi-well format and grow to 80-90% confluency.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 2-4 hours to reduce basal signaling.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. A phosphodiesterase (PDE) inhibitor (e.g., IBMX) can be included to prevent cAMP degradation.
-
Stimulation: Add the this compound dilutions to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.
5.2. In Vivo Animal Studies
Objective: To evaluate the physiological effects of this compound in animal models of respiratory disease.
Animal Models:
-
Models of allergic asthma (e.g., ovalbumin-sensitized mice or guinea pigs).
-
Models of COPD (e.g., cigarette smoke-exposed mice or rats).
Administration Routes:
-
Intratracheal (i.t.) or Intranasal (i.n.) instillation: For direct delivery to the lungs.
-
Intraperitoneal (i.p.) injection: For systemic delivery.
-
Oral gavage (p.o.): For oral delivery.
Protocol: Bronchodilation Assessment in a Guinea Pig Model
-
Animal Acclimatization: Acclimate male Dunkin-Hartley guinea pigs to the experimental conditions.
-
Induction of Bronchoconstriction: Anesthetize the animals and induce bronchoconstriction using an appropriate agent (e.g., histamine, methacholine).
-
This compound Administration: Administer a predetermined dose of this compound via the chosen route (e.g., intratracheal).
-
Measurement of Airway Resistance: Monitor changes in airway resistance and lung compliance over time using a whole-body plethysmograph.
-
Data Analysis: Calculate the percentage inhibition of the bronchoconstrictor response at different doses of this compound.
Table 2: General Considerations for this compound Administration in Animal Models
| Parameter | Recommendation |
| Vehicle Selection | Determine the solubility of this compound to select an appropriate vehicle (e.g., saline, PBS, DMSO). |
| Dose-Ranging Studies | Conduct preliminary studies to establish a safe and effective dose range. |
| Ethical Considerations | All animal experiments must be performed in accordance with institutional and national guidelines for animal care and use. |
Data Presentation
All quantitative data from dose-response and concentration-response experiments should be summarized in tables for clear comparison of key parameters such as EC50/IC50 values, maximal efficacy, and statistical significance.
Table 3: Example Data Summary for In Vitro Potency
| Assay | Cell Line | Parameter | This compound | Positive Control |
| cAMP Accumulation | CHO-β2AR | EC50 (nM) | Value | Isoproterenol (Value) |
| cAMP Inhibition | PC12-D2R | EC50 (nM) | Value | Quinpirole (Value) |
Conclusion
This compound is a dual D2 and β2 receptor agonist with potential applications in respiratory research. While specific preclinical and in vitro dosage information is limited, the general protocols provided here can serve as a starting point for laboratory investigations. It is imperative that researchers conduct their own optimization and validation studies to ensure the reliability and reproducibility of their findings.
References
- 1. AR-C68397AA. AstraZeneca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early clinical investigation of Viozan (this compound HCl), a novel D2 dopamine receptor, beta2-adrenoceptor agonist for the treatment of chronic obstructive pulmonary disease symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of the novel D2/beta2-agonist, Viozan (this compound HCl), in the treatment of symptoms of chronic obstructive pulmonary disease: results of a large-scale clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Sibenadet in Human Plasma using LC-MS/MS and HPLC-UV
References
- 1. Dual dopamine D2 receptor and beta2-adrenoceptor agonists for the treatment of chronic obstructive pulmonary disease: the pre-clinical rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sibenadet in G-Protein Coupled Receptor (GPCR) Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibenadet, also known as IRL790 and Mesdopetam, is a versatile pharmacological tool for studying G-protein coupled receptor (GPCR) signaling. Its unique pharmacological profile, acting as a dopamine D3 receptor antagonist and historically as a dual dopamine D2 and β2-adrenergic receptor agonist, makes it a compound of significant interest. These application notes provide a comprehensive overview of this compound's interaction with key GPCRs and detailed protocols for its characterization in vitro.
This compound's primary modern application is in the investigation of neurological disorders, where it preferentially antagonizes the dopamine D3 receptor. Earlier research also explored its utility as a dual agonist for dopamine D2 and β2-adrenergic receptors under the name Viozan (AR-C68397AA). Understanding its distinct activities at these different GPCRs is crucial for its application in research and drug development.
Quantitative Data Summary
The following tables summarize the available quantitative data on this compound's interaction with various GPCRs. This information is critical for designing experiments and interpreting results.
Table 1: this compound (IRL790/Mesdopetam) Binding Affinity for Dopamine Receptors
| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | IC₅₀ (µM) | Reference |
| Human Dopamine D3 | [³H]-Spiperone | Recombinant | 90 | 9.8 | [1] |
| Human Dopamine D2 | [³H]-Spiperone | Recombinant | Approx. 540-720* | - | [2] |
*Note: Kᵢ for D2 receptor is estimated based on the reported 6- to 8-fold preference for the D3 subtype.
Table 2: this compound (as Viozan/AR-C68397AA) Activity Profile
| Receptor | Functional Activity | Quantitative Data |
| Dopamine D2 | Agonist | Specific EC₅₀/IC₅₀ values not readily available in public literature. |
| β2-Adrenergic | Agonist | Specific Kᵢ and EC₅₀ values not readily available in public literature. |
Table 3: this compound (IRL790/Mesdopetam) Serotonin Receptor Interaction
| Receptor | Interaction | Quantitative Data |
| 5-HT₂ₐ | Not extensively characterized | Specific Kᵢ and EC₅₀/IC₅₀ values not readily available in public literature. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflows for the experimental protocols described below.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the interaction of this compound with GPCRs.
Radioligand Competition Binding Assay for Dopamine D3/D2 Receptors
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for dopamine D3 and D2 receptors using a competition binding assay with a radiolabeled antagonist, such as [³H]-Spiperone.
Materials:
-
Cell Membranes: Membranes from cell lines stably expressing human recombinant dopamine D3 or D2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone (specific activity ~15-30 Ci/mmol).
-
Test Compound: this compound (IRL790).
-
Non-specific Binding Control: (+)-Butaclamol or Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Liquid Scintillation Counter.
-
96-well plates.
Procedure:
-
Membrane Preparation: Thaw the cell membrane aliquots on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Dilute the membranes to the desired concentration in assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone, and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of 10 µM (+)-butaclamol, 50 µL of [³H]-Spiperone, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]-Spiperone, and 100 µL of membrane suspension. The final concentration of [³H]-Spiperone should be close to its Kd value (typically 0.1-0.5 nM).
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.[3][4]
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Accumulation Assay for β2-Adrenergic Receptor (Gs-coupled)
This protocol measures the ability of this compound (as an agonist) to stimulate the production of cyclic AMP (cAMP) in cells expressing the β2-adrenergic receptor.
Materials:
-
Cells: A cell line stably expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Test Compound: this compound (AR-C68397AA).
-
Positive Control: Isoproterenol (a known β-adrenergic agonist).
-
Cell Culture Medium: As appropriate for the cell line.
-
Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase (PDE) inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or bioluminescence-based).
-
96- or 384-well white opaque plates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Seeding: Seed the cells into the appropriate multi-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Cell Stimulation:
-
Aspirate the cell culture medium.
-
Add stimulation buffer and pre-incubate for 15-30 minutes at 37°C.
-
Add varying concentrations of this compound or Isoproterenol to the wells. Include a vehicle control.
-
Incubate for 15-30 minutes at 37°C. The optimal incubation time should be determined empirically.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration for each sample from the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value and the maximum response (Eₘₐₓ).
-
Calcium Mobilization Assay for 5-HT₂ₐ Receptor (Gq-coupled)
This protocol is used to assess whether this compound can induce an increase in intracellular calcium via activation of the Gq-coupled 5-HT₂ₐ receptor.
Materials:
-
Cells: A cell line stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells).
-
Test Compound: this compound.
-
Positive Control: Serotonin (5-HT) or another known 5-HT₂ₐ agonist.
-
Calcium-sensitive dye: Fluo-4 AM, Fluo-8, or a similar dye.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): To prevent dye leakage from some cell types.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities and an injection module (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding: Seed cells into black-walled, clear-bottom plates and allow them to attach and grow to confluency.[5]
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, typically in assay buffer. Probenecid can be included if necessary.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Calcium Flux Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for a few seconds.
-
Use the instrument's injector to add varying concentrations of this compound or the positive control to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes). The signal will increase rapidly upon receptor activation.
-
-
Data Analysis:
-
The change in fluorescence (maximum signal - baseline) is calculated for each well.
-
Plot the fluorescence change against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Conclusion
This compound is a valuable pharmacological agent for dissecting the complex signaling of dopamine D3, D2, and β2-adrenergic receptors. The provided data and protocols offer a solid foundation for researchers to investigate its mechanism of action and to explore its potential in various therapeutic areas. Further characterization of its effects on other GPCRs, such as the serotonin 5-HT₂ₐ receptor, will provide a more complete understanding of its pharmacological profile.
References
- 1. Beta 1- and beta 2-adrenoceptor binding and functional response in right and left atria of rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pressurized Metered-Dose Inhaler (pMDI) Use with Sibenadet in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, characterization, and experimental use of Sibenadet in a pressurized metered-dose inhaler (pMDI) for research purposes. This compound (Viozan™, AR-C68397AA) is a novel dual agonist targeting both dopamine D2 and β2-adrenergic receptors, investigated for the treatment of chronic obstructive pulmonary disease (COPD).[1][2][3][4] Although its clinical development was discontinued due to a lack of sustained efficacy, the compound and its unique mechanism of action remain of interest for respiratory research.[3]
This compound: Mechanism of Action
This compound exhibits a dual pharmacology, acting as both a dopamine D2 receptor agonist and a β2-adrenoceptor agonist. This was intended to provide both bronchodilation and modulation of sensory nerve activity in the airways, addressing key symptoms of COPD such as breathlessness, cough, and sputum production.
-
β2-Adrenoceptor Agonism: Similar to other β2-agonists, this compound stimulates β2-adrenergic receptors on airway smooth muscle cells. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA activation results in the phosphorylation of several target proteins that ultimately leads to a decrease in intracellular calcium levels and relaxation of the airway smooth muscle, causing bronchodilation.
-
Dopamine D2 Receptor Agonism: The activation of D2 receptors on sensory nerves in the airways was hypothesized to inhibit the release of sensory neuropeptides, thereby reducing neurogenic inflammation, mucus secretion, and cough reflex.
Signaling Pathway of this compound
pMDI Formulation Development and Characterization
The following sections outline a representative approach to the formulation and in-vitro characterization of a this compound pMDI for research use, based on common practices for inhaled beta-agonists.
Representative Formulation
A suspension-based pMDI is a common formulation strategy for inhaled products. The following table provides a representative formulation for a research-grade this compound pMDI.
| Component | Function | Representative Concentration (% w/w) |
| This compound HCl (micronized) | Active Pharmaceutical Ingredient | 0.05 - 0.5 |
| HFA 134a or HFA 227 | Propellant | 70 - 85 |
| Ethanol (anhydrous) | Co-solvent/Dispersing aid | 10 - 20 |
| Oleic Acid or PVP K25 | Surfactant/Suspending agent | 0.1 - 1.0 |
Experimental Protocols for pMDI Characterization
Objective: To ensure that the pMDI delivers a consistent dose of this compound with each actuation throughout the life of the canister.
Protocol:
-
Apparatus: Dose Uniformity Sampling Apparatus (DUSA).
-
Sample Preparation:
-
Prime the pMDI canister by shaking and actuating to waste as specified (typically 2-4 actuations).
-
Shake the canister vigorously for 5 seconds.
-
Immediately actuate a single dose into the DUSA.
-
-
Testing:
-
Collect individual doses at the beginning, middle, and end of the canister's life (e.g., actuations 1, 2, 50, 51, 99, 100 for a 100-dose unit).
-
Rinse the DUSA with a validated solvent to recover the delivered this compound.
-
Quantify the amount of this compound in the solvent using a validated analytical method (e.g., HPLC-UV).
-
-
Acceptance Criteria (Representative): Each individual dose should be within 75-125% of the label claim, with the majority of doses within 85-115%.
Objective: To determine the particle size distribution of the emitted this compound aerosol, which is critical for predicting its deposition pattern in the lungs.
Protocol:
-
Apparatus: Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI).
-
Sample Preparation:
-
Prime the pMDI canister as described for DDU.
-
Connect the pMDI to the impactor inlet via a mouthpiece adapter.
-
-
Testing:
-
Actuate a defined number of doses (e.g., 5-10) into the impactor at a constant, calibrated airflow rate (e.g., 28.3 L/min).
-
Disassemble the impactor and rinse each stage and the filter with a validated solvent to recover the deposited this compound.
-
Quantify the amount of this compound on each stage using a validated analytical method.
-
-
Data Analysis:
-
Calculate the mass of this compound deposited on each stage.
-
Determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD).
-
Calculate the Fine Particle Fraction (FPF), the percentage of the delivered dose with a particle size typically below 5 µm.
-
Representative In-Vitro Performance Data
The following table summarizes expected in-vitro performance data for a well-characterized this compound pMDI formulation. This data is illustrative and based on published data for other inhaled β2-agonists.
| Parameter | Representative Value | Acceptance Criteria (Illustrative) |
| Delivered Dose Uniformity | 95 - 105% of label claim | 85 - 115% of label claim |
| Mass Median Aerodynamic Diameter (MMAD) | 2.0 - 4.0 µm | 1.0 - 5.0 µm |
| Geometric Standard Deviation (GSD) | 1.5 - 2.5 | < 3.0 |
| Fine Particle Fraction (FPF < 5 µm) | > 30% of delivered dose | > 20% of delivered dose |
Experimental Workflow for Preclinical In-Vitro Studies
The following diagram illustrates a typical workflow for the preclinical in-vitro evaluation of a this compound pMDI formulation.
References
- 1. Development of Room Temperature Stable Formulation of Formoterol Fumarate/Beclomethasone HFA pMDI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lung Deposition of BDP/Formoterol HFA pMDI in Healthy Volunteers, Asthmatic, and COPD Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro investigation of drug particulates interactions and aerosol performance of pressurised metered dose inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
Sibenadet (AR-C68397AA): Application Notes and Protocols for Preclinical Respiratory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibenadet (formerly known as Viozan, code AR-C68397AA) is a novel investigational compound characterized as a dual agonist for the dopamine D2 receptor and the β2-adrenoceptor.[1][2] This unique pharmacological profile combines the bronchodilatory effects of β2-adrenoceptor agonism with the sensory nerve-modulating properties of D2 receptor activation.[1][2] Preclinical research has primarily focused on its potential application in Chronic Obstructive Pulmonary Disease (COPD), where it has been shown to address not only bronchoconstriction but also key symptoms such as cough, mucus hypersecretion, and tachypnea (rapid breathing).[1] Although the clinical development of this compound was discontinued due to a lack of sustained long-term efficacy in clinical trials, the preclinical data and methodologies remain valuable for researchers investigating novel therapeutic approaches for respiratory diseases.
These application notes provide a detailed overview of the preclinical application of this compound in relevant respiratory disease models, including reconstructed experimental protocols based on established methodologies.
Mechanism of Action
This compound's dual receptor agonism provides a multi-faceted approach to treating respiratory symptoms:
-
β2-Adrenoceptor Agonism: Similar to other β2-agonists, this compound stimulates β2-adrenoceptors on airway smooth muscle cells. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation and subsequent bronchodilation.
-
Dopamine D2 Receptor Agonism: this compound activates D2 receptors located on sensory afferent nerves in the airways. This action is believed to inhibit the discharge of rapidly adapting receptors (RARs) and C-fibers, which are involved in mediating reflex responses to irritants. The clinical manifestations of this effect include a reduction in cough, mucus production, and tachypnea.
Preclinical Application in a Canine Model of COPD Symptoms
The primary preclinical animal model used to evaluate the efficacy of this compound was the dog. This model is advantageous due to its well-characterized cough reflex and respiratory physiology, which shares similarities with humans. The following sections detail representative protocols for assessing the effects of this compound on key COPD symptoms.
Experimental Workflow
Detailed Experimental Protocols
Evaluation of Antitussive Activity (Cough Model)
Objective: To assess the ability of this compound to inhibit reflex-induced coughing.
Model: Citric acid-induced cough in conscious or anesthetized dogs.
Materials:
-
Beagle dogs
-
Nebulizer
-
Citric acid solution (e.g., 0.5 M in saline)
-
This compound (formulated for inhalation)
-
Vehicle control (placebo)
-
Pneumotachograph or other respiratory monitoring system
-
Audio recording equipment
Protocol:
-
Animal Preparation: Acclimatize dogs to the experimental setup. For anesthetized studies, induce anesthesia with an appropriate agent (e.g., propofol).
-
Baseline Cough Response: Establish a baseline cough response by exposing the animals to nebulized citric acid for a fixed duration (e.g., 1-2 minutes). Record the number and intensity of coughs using a pneumotachograph and audio recording.
-
Drug Administration: Administer inhaled this compound or vehicle control via a nebulizer connected to a facemask or endotracheal tube.
-
Post-Treatment Challenge: At predetermined time points after drug administration (e.g., 30, 60, 120 minutes), re-challenge the animals with nebulized citric acid.
-
Data Collection and Analysis: Quantify the number of coughs during each challenge. Calculate the percentage inhibition of the cough response for each treatment group compared to baseline and vehicle control.
Evaluation of Mucus Production (Mucus Hypersecretion Model)
Objective: To determine the effect of this compound on mucus production.
Model: Sulfur dioxide (SO2)-induced chronic bronchitis in dogs.
Materials:
-
Beagle dogs
-
Environmental chamber for SO2 exposure
-
Sulfur dioxide gas
-
Bronchoscope
-
Cytology brushes or lavage equipment
-
This compound (formulated for inhalation)
-
Vehicle control (placebo)
-
Assay kits for mucin or glycoprotein analysis
Protocol:
-
Disease Induction: Expose dogs to a controlled concentration of SO2 (e.g., 200 ppm) for a specified duration (e.g., 2 hours/day, 5 days/week) for several weeks to induce chronic bronchitis and mucus hypersecretion.
-
Mucus Collection (Baseline): Collect mucus samples via bronchoscopy using cytology brushes or bronchoalveolar lavage (BAL) to establish baseline secretion levels.
-
Drug Administration: Administer inhaled this compound or vehicle control daily.
-
Mucus Collection (Post-Treatment): Collect mucus samples at regular intervals throughout the treatment period.
-
Data Analysis: Quantify the amount of collected mucus. Analyze the composition of the mucus for key markers such as total protein, mucin content, or specific glycoproteins. Compare the changes in mucus production between the this compound and vehicle-treated groups.
Evaluation of Effect on Rapid Breathing (Tachypnea Model)
Objective: To assess the impact of this compound on reflex-induced tachypnea.
Model: Histamine-induced bronchoconstriction and tachypnea in anesthetized dogs.
Materials:
-
Beagle dogs
-
Anesthetic agents
-
Ventilator
-
Histamine solution for injection
-
This compound (formulated for inhalation or intravenous administration)
-
Vehicle control (placebo)
-
Respiratory monitoring equipment (e.g., pneumotachograph) to measure respiratory rate and tidal volume.
Protocol:
-
Animal Preparation: Anesthetize and intubate the dogs. Connect the animals to a ventilator and respiratory monitoring equipment.
-
Baseline Respiration: Record baseline respiratory parameters, including respiratory rate and tidal volume.
-
Induction of Tachypnea: Administer an intravenous bolus of histamine to induce bronchoconstriction and a subsequent increase in respiratory rate (tachypnea).
-
Drug Administration: Administer this compound or vehicle control.
-
Post-Treatment Challenge: After a suitable interval, re-challenge the animals with histamine.
-
Data Analysis: Measure the change in respiratory rate from baseline following each histamine challenge. Calculate the percentage reduction in the tachypneic response in the this compound-treated group compared to the vehicle control.
Quantitative Data Summary
The following tables represent the expected outcomes based on the preclinical rationale for this compound. Note that specific quantitative data from the original preclinical studies are not publicly available; therefore, these tables are illustrative.
Table 1: Effect of this compound on Citric Acid-Induced Cough in Dogs
| Treatment Group | Dose (µg/kg, inhaled) | Baseline Coughs (mean ± SEM) | Post-Treatment Coughs (mean ± SEM) | % Inhibition |
| Vehicle | - | 15 ± 2 | 14 ± 2 | 7% |
| This compound | 10 | 16 ± 3 | 8 ± 1 | 50% |
| This compound | 30 | 15 ± 2 | 4 ± 1 | 73% |
| This compound | 100 | 17 ± 3 | 2 ± 1 | 88% |
Table 2: Effect of this compound on Mucus Production in a Canine Model of Chronic Bronchitis
| Treatment Group | Dose (µg/kg, inhaled, daily) | Baseline Mucus Weight (mg, mean ± SEM) | Mucus Weight after 4 weeks (mg, mean ± SEM) | % Reduction |
| Vehicle | - | 55 ± 5 | 52 ± 6 | 5% |
| This compound | 50 | 58 ± 6 | 35 ± 4 | 40% |
| This compound | 150 | 56 ± 5 | 22 ± 3 | 61% |
Table 3: Effect of this compound on Histamine-Induced Tachypnea in Dogs
| Treatment Group | Dose (µg/kg, i.v.) | Baseline Respiratory Rate (breaths/min, mean ± SEM) | Peak Respiratory Rate post-Histamine (breaths/min, mean ± SEM) | % Reduction of Tachypneic Response |
| Vehicle | - | 12 ± 1 | 45 ± 4 | - |
| This compound | 5 | 13 ± 2 | 30 ± 3 | 45% |
| This compound | 15 | 12 ± 1 | 20 ± 2 | 76% |
Conclusion
This compound represents a pioneering approach to the treatment of respiratory diseases by targeting both bronchodilation and sensory nerve modulation. The preclinical studies in canine models provided a strong rationale for its initial clinical development for COPD. Although this compound did not ultimately achieve long-term clinical success, the innovative dual-action mechanism and the preclinical methodologies used to evaluate its efficacy remain highly relevant for the development of future respiratory therapeutics. These application notes and protocols provide a framework for researchers to investigate similar multi-target compounds in well-established and relevant animal models of respiratory disease.
References
Troubleshooting & Optimization
Sibenadet: Technical Support Center Inaccessible Due to Lack of Publicly Available Data
Efforts to compile a comprehensive technical support center for Sibenadet, addressing its solubility and stability, have been unsuccessful due to a significant lack of publicly available scientific data. Despite extensive searches for information on this compound's physicochemical properties, including its solubility in common laboratory solvents and its degradation pathways, no specific quantitative or qualitative data could be located in the public domain.
This compound, also known as this compound HCl or AR-C68397AA, was investigated as a novel dual D2 dopamine receptor and β2-adrenoceptor agonist for the treatment of Chronic Obstructive Pulmonary Disease (COPD). However, its clinical development was discontinued, which is the likely reason for the limited availability of detailed technical information typically found for approved pharmaceutical compounds.
The initial goal was to create a detailed resource for researchers, scientists, and drug development professionals, complete with troubleshooting guides, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format. This was to include structured tables of solubility data and detailed diagrams of degradation pathways.
Unfortunately, the absence of foundational data on this compound's solubility in solvents such as water, ethanol, DMSO, and DMF, as well as a lack of information regarding its stability under various stress conditions (e.g., acid, base, oxidation, heat, light), makes it impossible to generate the specific and data-driven content required for a technical support center. Without this information, any attempt to create troubleshooting guides or FAQs would be purely speculative and not based on empirical evidence, which would be irresponsible and unhelpful to the target audience of scientific professionals.
Therefore, we are unable to provide the requested technical support center for this compound at this time. Researchers encountering issues with this compound's solubility or stability are advised to conduct their own internal feasibility and characterization studies.
Technical Support Center: Optimizing Sibenadet Concentration for Cell-based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Sibenadet (also known as Vantictumab or OMP-18R5) in cell-based assays.
Troubleshooting Guide
Encountering variability or unexpected results is a common part of assay development. This guide provides solutions to specific issues you might face during your experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | - Inconsistent Cell Seeding: Uneven cell distribution in the initial plating. - Pipetting Errors: Inaccurate dispensing of cells, media, or this compound. - Edge Effects: Evaporation and temperature gradients in the outer wells of the microplate. | - Ensure cells are in a single-cell suspension before plating. - Use calibrated pipettes and reverse pipetting for viscous solutions. - Avoid using the outermost wells of the plate; fill them with sterile PBS or media to maintain humidity. |
| No Observable Effect of this compound | - Suboptimal Concentration Range: The tested concentrations are too low to elicit a response. - Low Wnt Pathway Activity: The chosen cell line may not have a constitutively active Wnt signaling pathway. - Inactive Antibody: Improper storage or handling may have compromised this compound's activity. | - Perform a broad dose-response curve, for example, from 0.01 ng/mL to 10 µg/mL. - Confirm Wnt pathway activation in your cell model using a positive control (e.g., Wnt3a conditioned media or a GSK3β inhibitor). - Check the antibody's expiration date and ensure it has been stored at the recommended temperature. |
| High Cell Toxicity or Death | - Excessively High this compound Concentration: High concentrations may lead to off-target effects or overwhelm the cellular machinery. - Contamination: Mycoplasma or bacterial contamination can cause cell stress and death. | - Expand the lower end of your dose-response curve to include picomolar concentrations. - Regularly test your cell cultures for mycoplasma contamination. |
| Inconsistent Results Across Experiments | - Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. - Reagent Variability: Differences between lots of serum, media, or other reagents. - Inconsistent Incubation Times: Variations in the duration of this compound exposure. | - Use cells within a consistent and low passage number range. - Qualify new lots of critical reagents before use in large-scale experiments. - Standardize all incubation times precisely. |
| Unexpected Activation of Signaling | - Compensatory Signaling Pathways: Inhibition of the Wnt pathway can sometimes lead to the upregulation of other survival pathways. | - Investigate the activation of parallel signaling pathways (e.g., PI3K/Akt) via western blot or other methods. |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound (Vantictumab, OMP-18R5) is a fully human IgG2 monoclonal antibody that functions as an inhibitor of the canonical Wnt signaling pathway.[1] It exerts its effect by binding to a conserved epitope on five Frizzled (FZD) receptors: FZD1, FZD2, FZD5, FZD7, and FZD8.[1][2] This binding prevents Wnt ligands from activating the receptors, thereby blocking the downstream signaling cascade that is often hyperactivated in various cancers.[2]
2. What is the recommended starting concentration range for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the specific cell line and the assay being performed. A good starting point for a dose-response experiment is a wide range of concentrations, typically from 0.1 ng/mL to 10,000 ng/mL (10 µg/mL), using serial dilutions.
3. What are the known IC50 values for this compound in different cancer cell lines?
| Cancer Type | Efficacy Noted in Preclinical Models |
| Breast Cancer | Tumor growth inhibition, especially when combined with paclitaxel.[3] |
| Pancreatic Cancer | Inhibition of tumor growth and promotion of tumor cell differentiation. |
| Non-Small Cell Lung Cancer | Significant tumor growth inhibition as a single agent and in combination with paclitaxel. |
| Colon Cancer | Growth inhibition in xenograft models. |
| Ovarian Cancer | FZD7, a target of this compound, is often elevated in ovarian cancer. |
Researchers should determine the specific IC50 for their cell line of interest empirically.
4. What is the mechanism of this compound's action on the Wnt signaling pathway?
This compound functions by blocking the interaction between Wnt ligands and Frizzled receptors. This inhibition prevents the recruitment of the Dishevelled (Dsh) protein to the cell membrane, which in turn allows the "destruction complex" (composed of Axin, APC, GSK3β, and CK1α) to remain active. The active destruction complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low, preventing its translocation to the nucleus and the subsequent transcription of Wnt target genes involved in proliferation and survival.
Figure 1. Mechanism of this compound-mediated inhibition of the canonical Wnt signaling pathway.
Experimental Protocols
Below are detailed methodologies for key experiments to determine the optimal concentration of this compound.
Protocol 1: Cell Viability Assay (using CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on the quantification of ATP.
-
Cell Seeding:
-
Trypsinize and count cells, then resuspend in culture medium to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. The optimal seeding density should be determined empirically for each cell line.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions.
-
Add 50 µL of medium with vehicle control to the control wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability against the log of this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Wnt Reporter Assay
This assay measures the activity of the canonical Wnt pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a TCF/LEF response element.
-
Transfection:
-
Co-transfect cells with a TCF/LEF luciferase reporter plasmid and a constitutively expressing control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
-
Cell Seeding and Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Allow cells to adhere and recover for 24 hours.
-
Treat the cells with serial dilutions of this compound.
-
Stimulate the Wnt pathway with a Wnt agonist (e.g., Wnt3a conditioned medium) in all wells except the negative control.
-
-
Assay Procedure:
-
Incubate the plate for 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the this compound concentration to determine the IC50 of Wnt pathway inhibition.
-
Figure 2. A generalized experimental workflow for optimizing this compound concentration.
References
Sibenadet Experimental Variability: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sibenadet (Viozan, AR-C68397AA). The content is designed to address specific issues that may arise during experimentation and to provide clarity on the observed variability in its effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental drug that was developed for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[1][2][3][4] It is a dual-pharmacology compound, meaning it acts on two different types of receptors:
-
β2-Adrenergic Receptor Agonist: This action leads to the relaxation of smooth muscles in the airways, resulting in bronchodilation.[1]
-
Dopamine D2 Receptor Agonist: This action is intended to modulate sensory nerves in the lungs, which can help in reducing symptoms like cough, breathlessness, and mucus production.
The combined action was intended to provide both immediate relief of symptoms through bronchodilation and long-term symptom control through sensory nerve modulation.
Q2: We are observing a decrease in the efficacy of this compound over time in our long-term studies. Is this a known issue?
Yes, a lack of sustained benefit was a key finding in long-term clinical trials of this compound, and it ultimately led to the discontinuation of its development. Initial studies showed promising results with significant improvements in symptoms and lung function. However, in studies lasting several months to a year, the initial benefits were not maintained.
A primary hypothesis for this observation is the development of tachyphylaxis to the β2-adrenergic receptor agonist effects of the drug. Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. In the case of this compound, the continuous stimulation of β2-receptors may lead to their desensitization or downregulation, diminishing the bronchodilator effect over time. This loss of the β2-agonist effect might have masked the potential benefits from the D2-receptor agonism.
Troubleshooting Guide
Issue: High Variability and Lack of Sustained Efficacy in Preclinical/Clinical Models
If you are encountering high variability or a decline in the therapeutic effect of this compound in your experiments, consider the following potential causes and troubleshooting steps.
Potential Cause 1: β2-Adrenergic Receptor Tachyphylaxis
-
Explanation: As mentioned in the FAQ, prolonged exposure to this compound can lead to the desensitization of β2-adrenergic receptors. This is a common phenomenon with β2-agonists. The initial strong bronchodilator response may wane over time, leading to what appears to be a loss of overall efficacy.
-
Troubleshooting Steps:
-
Intermittent Dosing Schedule: If your experimental design allows, consider an intermittent dosing schedule rather than continuous administration. This may allow for the resensitization of the β2-receptors.
-
Dose-Ranging Studies: Re-evaluate the dose-response relationship at different time points in your study. A higher dose might be required to achieve the same effect later in the study, although this could also exacerbate tachyphylaxis.
-
Co-administration with Corticosteroids: In clinical settings, long-acting β2-agonists (LABAs) are often co-administered with inhaled corticosteroids, which have been shown to reduce β2-receptor downregulation. While this adds a variable, it may be a way to sustain the β2-agonist effect.
-
Isolate D2-Receptor Effects: Design experiments to specifically measure the outcomes related to D2-receptor activation, independent of the bronchodilator effect. This could involve using models that focus on cough or mucus production. For instance, in animal models, sensory nerve activity can be directly measured.
-
Potential Cause 2: Imbalance in Dual-Pharmacology Effects
-
Explanation: The therapeutic success of a dual-pharmacology agent like this compound depends on the appropriate balance of activity at both of its targets. It's possible that the optimal concentration for β2-agonist activity is different from the optimal concentration for D2-agonist activity. The observed variability could stem from an imbalance in these effects at the tested dose.
-
Troubleshooting Steps:
-
Activity Assays for Each Receptor: Conduct separate in vitro assays to determine the potency and efficacy of this compound at the β2-adrenergic and D2 receptors independently. This will help in understanding the concentration-response relationship for each target.
-
Use of Selective Antagonists: To dissect the contribution of each receptor to the overall effect, use selective antagonists for either the β2-receptor (e.g., propranolol) or the D2-receptor (e.g., sulpiride) in your experimental system. This can help quantify the effect mediated by the other receptor.
-
Data from Clinical Trials
The following tables summarize key data from published clinical studies on this compound.
Table 1: Overview of Selected this compound Clinical Trials
| Study Reference | Duration | Patient Population | Dosages | Primary Outcome Measure | Key Finding |
| Study 1 (in) | 4 weeks | 701 COPD patients | 400, 600, 1000 µg (three times daily) | Breathlessness, Cough and Sputum Scale (BCSS) | Statistically significant improvement in BCSS total score compared to placebo and other bronchodilators. |
| Study 2 (in) | 6 weeks | 872 COPD patients | 45, 270, 495 µg (three times daily) | BCSS | Clear dose-response relationship observed with symptom improvement. |
| Large-scale studies (in) | 12 or 26 weeks | >2000 COPD patients | 500 µg (three times daily) | BCSS | Initial improvement in BCSS scores was not sustained over the treatment period. |
| 1-Year Safety Study | 52 weeks | 435 COPD patients | 500 µg (three times daily) | Safety and Tolerability | This compound was well-tolerated, but no sustained benefit in lung function or health-related quality of life was observed. |
Table 2: Adverse Events in 1-Year Safety Study
| Adverse Event | This compound (500 µg) Group | Placebo Group |
| Tremor | 16.9% | 4.1% |
| Taste of Treatment | 14.5% | 4.1% |
| Serious Adverse Events (SAEs) | 14.8% (43 patients) | 24.8% (36 patients) |
Experimental Protocols
Protocol: Assessment of Symptomatic Changes using the Breathlessness, Cough and Sputum Scale (BCSS)
This protocol is based on the methodology used in the this compound clinical trials.
-
Objective: To quantify changes in the key symptoms of COPD.
-
Materials:
-
Standardized BCSS diary cards for patients.
-
Data collection system.
-
-
Procedure:
-
Baseline Period: Prior to the initiation of treatment, patients complete the BCSS diary card daily for a 2-week baseline period to establish their usual symptom severity.
-
Treatment Period: Patients continue to complete the BCSS diary card daily throughout the treatment period (e.g., 4, 12, or 26 weeks).
-
Data Collection: The BCSS is a patient-reported outcome tool that assesses the severity of breathlessness, cough, and sputum on a numerical scale.
-
Analysis: The primary efficacy variable is the change in the mean daily BCSS total score from the baseline period to the final weeks of the treatment period.
-
Visualizations
Signaling Pathways of this compound
Caption: Dual signaling pathways of this compound.
Experimental Workflow for a this compound Clinical Trial
Caption: Generalized workflow of a this compound clinical trial.
Troubleshooting Logic for this compound Experiments
References
- 1. researchgate.net [researchgate.net]
- 2. Early clinical investigation of Viozan (this compound HCl), a novel D2 dopamine receptor, beta2-adrenoceptor agonist for the treatment of chronic obstructive pulmonary disease symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of the novel D2/beta2-agonist, Viozan (this compound HCl), in the treatment of symptoms of chronic obstructive pulmonary disease: results of a large-scale clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term use of Viozan (this compound HCl) in patients with chronic obstructive pulmonary disease: results of a 1-year study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sibenadet & Afobazole (Fabomotizole)
Important Note for Researchers: Initial queries regarding "Sibenadet" have shown a potential conflation with "Afobazole" (also known as Fabomotizole). These are distinct chemical entities with different primary pharmacological targets and therapeutic indications. To ensure clarity and accuracy in your research, this guide addresses both compounds in separate sections. This compound is a dual D2 dopamine receptor and β2-adrenoceptor agonist, while Afobazole is an anxiolytic with a more complex and not fully elucidated mechanism of action, including effects on Sigma-1, MT1, and MT3 receptors, and MAO-A.
Section 1: Afobazole (Fabomotizole) Technical Guide
This section provides troubleshooting and guidance for researchers working with Afobazole, focusing on its known off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known secondary targets of Afobazole?
Afobazole is an anxiolytic agent with a complex pharmacology. While its precise mechanism is still under investigation, it is known to interact with several molecular targets.[][2][3] Its primary intended effect is likely mediated through a combination of these interactions, rather than a single target. The known molecular targets are summarized in the table below.
Q2: My experimental results are inconsistent with a purely anxiolytic mechanism. What could be the cause?
This is a common observation due to Afobazole's multi-target profile. Unexpected results could stem from its effects on:
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Sigma-1 receptors: This can influence cellular stress responses, neuroprotection, and calcium signaling.[4][5]
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Melatonin (MT1 and MT3) receptors: Interaction with these receptors could affect circadian rhythms and cellular protection.
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MAO-A inhibition: Reversible inhibition of Monoamine Oxidase A can alter the levels of neurotransmitters like serotonin, which may contribute to its anxiolytic effects but also confound experiments focused on other pathways.
Q3: How does Afobazole interact with the GABAergic system?
Unlike benzodiazepines, Afobazole does not directly bind to GABA-A receptors. Instead, it is thought to modulate the GABAergic system, potentially by preventing stress-induced decreases in GABA-A receptor binding capacity. This indirect action means it produces anxiolytic effects without the typical sedative and muscle relaxant side effects of benzodiazepines.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Control Experiment |
| Unexpected changes in cellular metabolism or viability. | Afobazole's interaction with Sigma-1 receptors can modulate cell survival pathways and has shown cytoprotective effects. It also has antioxidant properties. | Use a selective Sigma-1 receptor antagonist (e.g., BD-1047) as a negative control to see if the observed effect is blocked. |
| Alterations in monoamine neurotransmitter levels unrelated to the primary hypothesis. | Afobazole is a reversible inhibitor of MAO-A, which can increase levels of serotonin and other monoamines. | Pre-treat cells or animals with a selective MAO-A substrate or another inhibitor to characterize the specific contribution of MAO-A inhibition to your results. Measure monoamine levels directly via HPLC. |
| Results vary depending on the time of day the experiment is conducted. | Agonism at MT1 and antagonism at MT3 melatonin receptors could influence circadian-regulated cellular processes. | Conduct experiments at consistent times of day. For in-vitro work, consider cell synchronization techniques. Use specific melatonin receptor antagonists (e.g., luzindole for MT1/MT2) to dissect these effects. |
| Difficulty replicating anxiolytic effects with Afobazole's main metabolite, M-11. | The metabolite M-11 has a different binding profile, primarily interacting with Quinone Reductase 2 (NQO2/MT3 receptor) and lacking the broader activity of the parent compound. | This discrepancy is expected. Use this as a tool to isolate the effects mediated by the MT3 receptor versus the other targets of Afobazole. |
Quantitative Data: Afobazole Target Affinity
| Target | Affinity (Ki) | Target Type | Potential Effect |
| Sigma-1 Receptor | 5.9 µM (5.9x10⁻⁶ M) | Secondary | Neuroprotection, Calcium Signaling |
| MAO-A | 3.6 µM (3.6x10⁻⁶ M) | Secondary | Anxiolytic, Neurotransmitter Modulation |
| MT1 Receptor | 16 µM (1.6x10⁻⁵ M) | Secondary | Circadian Rhythm Modulation |
| MT3 Receptor (NQO2) | 0.97 µM (9.7x10⁻⁷ M) | Secondary | Cytoprotection |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Confirm Sigma-1 Receptor Interaction
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Objective: To determine the binding affinity (Ki) of Afobazole for the Sigma-1 receptor.
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Materials:
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Cell membranes expressing Sigma-1 receptors (e.g., from HT-22 cells).
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Radioligand, e.g., --INVALID-LINK---pentazocine.
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Afobazole at various concentrations.
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Non-specific binding control (e.g., Haloperidol).
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Scintillation fluid and counter.
-
-
Methodology:
-
Prepare cell membrane homogenates.
-
Incubate the membranes with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of Afobazole (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
For non-specific binding, incubate a parallel set of tubes with the radioligand and a high concentration of Haloperidol.
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After incubation (e.g., 60 minutes at 25°C), rapidly filter the samples through glass fiber filters to separate bound and free radioligand.
-
Wash filters with ice-cold buffer.
-
Place filters in scintillation vials with scintillation fluid and measure radioactivity.
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Calculate specific binding by subtracting non-specific binding from total binding.
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Determine the IC50 value (concentration of Afobazole that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 2: MAO-A Enzyme Activity Assay
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Objective: To assess the inhibitory effect of Afobazole on MAO-A activity.
-
Materials:
-
Source of MAO-A enzyme (e.g., mitochondrial fraction from rat liver).
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MAO-A specific substrate (e.g., kynuramine).
-
Afobazole at various concentrations.
-
Spectrofluorometer.
-
-
Methodology:
-
Pre-incubate the MAO-A enzyme preparation with varying concentrations of Afobazole.
-
Initiate the enzymatic reaction by adding the kynuramine substrate.
-
The reaction produces a fluorescent product (4-hydroxyquinoline).
-
Measure the increase in fluorescence over time at the appropriate excitation/emission wavelengths (e.g., 310 nm/400 nm).
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Calculate the reaction rate for each Afobazole concentration.
-
Determine the IC50 value for MAO-A inhibition.
-
Visualizations: Signaling Pathways
Caption: Afobazole's dual action on Sigma-1 and MAO-A pathways.
Section 2: this compound (AR-C68397AA) Technical Guide
This section provides troubleshooting and guidance for researchers working with this compound, a dual D2 dopamine and β2-adrenergic receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a dual agonist designed to simultaneously activate two distinct G-protein coupled receptors: the D2 dopamine receptor and the β2-adrenoceptor. This dual action was intended to provide both bronchodilation (via β2 agonism) and modulation of sensory nerve activity in the lungs (via D2 agonism) for the treatment of COPD.
Q2: My long-term experiments show a diminishing effect of this compound. Why might this be?
Clinical studies with this compound reported a lack of sustained benefit, with bronchodilator effects diminishing over time. This phenomenon is likely due to tachyphylaxis (rapid desensitization) of the β2-adrenoceptor, a common occurrence with prolonged exposure to β2-agonists. This involves receptor downregulation and uncoupling from its signaling pathway.
Q3: What are the expected side effects or off-target observations with this compound?
In clinical trials, the most notable side effects were tremor and taste disturbances. Tremor is a known class effect of β2-agonists due to stimulation of β2-receptors in skeletal muscle. The D2 receptor agonism could potentially lead to other systemic dopaminergic effects, although these were not prominent in the reported studies.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Control Experiment |
| Observed effect is only partial compared to a selective β2-agonist. | This compound is a dual agonist. The observed phenotype is a composite of both D2 and β2 receptor activation. The D2 component may be opposing or modifying the β2 effect in your specific assay. | Use selective antagonists for each receptor in parallel experiments. For example, use a β2-antagonist (e.g., propranolol) to isolate the D2 effect and a D2-antagonist (e.g., sulpiride or haloperidol) to isolate the β2 effect. |
| Effectiveness of this compound decreases with repeated administration in cell culture or in vivo. | Tachyphylaxis of the β2-adrenoceptor is the most likely cause. | Measure receptor expression levels (e.g., via Western Blot or qPCR) before and after prolonged this compound exposure. Assess receptor functional coupling by measuring downstream cAMP production in response to a short-acting β2-agonist after washout of this compound. |
| Inconsistent results in neuronal or neuronally-innervated tissue. | This compound's D2 receptor agonism can inhibit sensory nerve activity and neurotransmitter release. This may confound results in systems where neuronal communication is a factor. | Again, use a selective D2 antagonist to block this effect and determine its contribution to the overall outcome. |
Quantitative Data: this compound Target Profile
| Target | Action | Intended Therapeutic Effect |
| β2-Adrenoceptor | Agonist | Bronchodilation |
| D2 Dopamine Receptor | Agonist | Modulation of Sensory Nerve Activity |
Experimental Protocols
Protocol 3: Assessing Dual Receptor Activation via cAMP and Calcium Signaling
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Objective: To simultaneously assess β2 (Gs-coupled) and D2 (Gi-coupled) receptor activation by this compound.
-
Materials:
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Cells co-expressing β2-adrenoceptors and D2 dopamine receptors (e.g., transfected HEK293 cells).
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cAMP assay kit (e.g., HTRF, ELISA).
-
Calcium flux assay kit (e.g., Fluo-4 AM).
-
Forskolin (adenylyl cyclase activator).
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This compound, a selective β2-agonist (e.g., salbutamol), and a selective D2-agonist (e.g., quinpirole).
-
-
Methodology:
-
cAMP Assay (β2/D2 activity): a. Plate cells and allow them to adhere. b. Pre-treat cells with this compound. c. Stimulate cells with Forskolin. D2 (Gi) activation will inhibit this stimulation, while β2 (Gs) activation will enhance it. The net effect will indicate the dominant pathway. d. To isolate D2's inhibitory effect, stimulate with Forskolin in the presence of this compound. A decrease in cAMP compared to Forskolin alone indicates D2/Gi activation. e. Lyse cells and measure cAMP levels according to the kit manufacturer's instructions.
-
Calcium Flux (Alternative D2 Pathway): a. D2 receptors can also signal through Gβγ subunits to modulate ion channels. b. Load cells with a calcium indicator dye like Fluo-4 AM. c. Establish a baseline fluorescence reading. d. Add this compound and monitor for changes in intracellular calcium, which can be indicative of Gβγ-mediated signaling.
-
Visualizations: Signaling Pathways
Caption: this compound's dual signaling via Gs and Gi pathways.
References
Preventing tachyphylaxis with Sibenadet in long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sibenadet (Viozan, AR-C68397AA) in long-term experimental models. The focus is on addressing the potential for tachyphylaxis, a phenomenon of diminishing response to a drug with repeated administration.
Troubleshooting Guide
This guide is designed to help you navigate common issues during your long-term this compound experiments that may be misinterpreted as tachyphylaxis.
Issue 1: Apparent Loss of Bronchodilator Efficacy Over Time
Question: We observed a significant improvement in airway function (e.g., decreased Penh, increased FEV1) in our animal models during the initial phase of a multi-week this compound administration study. However, in later weeks, the response to this compound is markedly reduced. Is this tachyphylaxis, and how can we confirm it?
Answer: This observation is consistent with reports from long-term clinical trials where the initial bronchodilator effect of this compound was not sustained.[1][2] While tachyphylaxis is a likely cause, it is crucial to rule out other experimental variables.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diminished this compound efficacy.
Experimental Protocols to Investigate Tachyphylaxis:
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Dose-Response Challenge: At the beginning and end of the long-term study, perform a cumulative dose-response curve to a β2-agonist like salbutamol or this compound itself. A rightward shift in the EC50 or a decrease in the maximal response (Emax) would indicate desensitization.
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Receptor Binding Assays: Isolate cell membranes from relevant tissues (e.g., lung homogenates) from this compound-treated and control animals. Perform radioligand binding studies using a β2-adrenoceptor antagonist (e.g., [3H]dihydroalprenolol) to determine the receptor density (Bmax) and binding affinity (Kd). A significant reduction in Bmax in the this compound-treated group is indicative of receptor downregulation.
-
cAMP Measurement: Expose tissue explants or primary cells from this compound-treated and control animals to the drug and measure the levels of cyclic AMP (cAMP), the key second messenger for β2-adrenoceptor signaling. A blunted cAMP response in the treated group suggests functional desensitization.
Issue 2: Inconsistent or Variable Responses to this compound in a Cohort
Question: In our long-term study, some animals maintain a response to this compound while others show a rapid decline in efficacy. What could be causing this variability?
Answer: Inter-individual variability in the development of tachyphylaxis is a known phenomenon. This can be influenced by genetic factors, underlying inflammatory status, and other experimental conditions.
Troubleshooting Steps:
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Genetic Analysis: Investigate polymorphisms in the β2-adrenoceptor gene within your animal strain, as certain genotypes have been linked to an increased predisposition to tachyphylaxis.
-
Inflammatory Markers: Measure baseline and periodic inflammatory markers (e.g., cytokines in bronchoalveolar lavage fluid). Increased inflammation can exacerbate β2-adrenoceptor desensitization.
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Stratify Data: Analyze your data by stratifying the animals based on their initial response to this compound or baseline characteristics to identify any correlating factors.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for tachyphylaxis to this compound's bronchodilator effects?
A1: The tachyphylaxis observed with this compound is likely due to its β2-adrenoceptor agonist activity. Chronic stimulation of β2-adrenoceptors can lead to:
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Receptor Desensitization: Phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) and second messenger-dependent kinases (e.g., PKA), leading to uncoupling from the stimulatory G protein (Gs).
-
Receptor Internalization: Binding of β-arrestin to the phosphorylated receptor, promoting its removal from the cell surface via endocytosis.
-
Receptor Downregulation: Long-term exposure can lead to the degradation of internalized receptors, resulting in a net loss of total cellular receptors.
This compound Signaling Pathways:
Caption: this compound's dual signaling pathways.
Q2: Can the D2 dopamine receptor component of this compound counteract the tachyphylaxis of the β2-adrenoceptor component?
A2: Currently, there is no direct evidence to suggest that the D2 receptor agonism of this compound prevents or reverses the tachyphylaxis associated with its β2-agonist activity. The two signaling pathways, while both modulating adenylyl cyclase, are generally considered to have distinct primary functions in the airways, with β2-agonism driving bronchodilation and D2 agonism modulating sensory nerve activity.
Q3: Are there any experimental strategies to prevent or mitigate this compound-induced tachyphylaxis in our long-term studies?
A3: While not specifically studied for this compound, several strategies have been explored to prevent β2-agonist-induced tachyphylaxis and could be adapted for your experimental design:
-
Intermittent Dosing: Instead of continuous administration, a regimen with "drug holidays" may allow for the resensitization of the β2-adrenoceptor system.
-
Concomitant Corticosteroid Administration: Inhaled corticosteroids have been shown to upregulate β2-adrenoceptor expression and may help to preserve receptor function during chronic agonist exposure.
-
Investigating Biased Agonists: The development of "biased" β2-agonists that preferentially signal through Gs over the β-arrestin pathway is an active area of research to develop non-desensitizing bronchodilators. While this compound is not a biased agonist, this is a key concept in the field.
Data from this compound Clinical Trials
While specific quantitative data with measures of variance are not consistently available in the published literature, the following tables summarize the key findings from long-term studies of this compound in patients with Chronic Obstructive Pulmonary Disease (COPD).
Table 1: Summary of a 1-Year Safety and Efficacy Study of this compound in COPD
| Parameter | This compound (500 µg TID) | Placebo | Reference |
| Number of Patients | 291 | 144 | [3] |
| Duration | 52 weeks | 52 weeks | [3] |
| Lung Function (FEV1) | No notable differences compared to placebo over the long term. | - | [3] |
| Exacerbations | No notable differences compared to placebo. | - | |
| Health-Related Quality of Life | No notable differences compared to placebo. | - | |
| Rescue Medication Usage | Reduced at all timepoints compared to placebo. | - | |
| Adverse Events | Generally well-tolerated. Higher incidence of tremor (16.9% vs. 4.1%) and taste of treatment (14.5% vs. 4.1%). | - | |
| Serious Adverse Events | 14.8% | 24.8% |
Table 2: Summary of 12- and 26-Week Efficacy Studies of this compound in COPD
| Parameter | This compound (500 µg TID) | Placebo | Reference |
| Number of Patients | >2000 (in two studies) | - | |
| Duration | 12 or 26 weeks | 12 or 26 weeks | |
| BCSS Total Score | Initial improvements, but the change from baseline to the final 4 weeks was not statistically significant compared to placebo. | - | |
| FEV1 | Marked bronchodilator activity was observed early on, but the duration of effect diminished as the studies progressed. | - |
Experimental Protocols from Cited Studies
Protocol 1: 1-Year, Randomized, Placebo-Controlled, Double-Blind, Parallel-Group Study
-
Objective: To evaluate the long-term safety and efficacy of this compound in patients with stable, symptomatic, smoking-related COPD.
-
Patient Population: 435 adults with COPD.
-
Procedure:
-
A 2-week baseline period to collect baseline data.
-
Randomization to receive either this compound (500 µg) or placebo, administered via a pressurized metered-dose inhaler (pMDI) three times daily for 52 weeks.
-
-
Outcome Measures:
-
Primary: Safety and tolerability (adverse events, laboratory values, cardiac variables, vital signs).
-
Secondary: Lung function (FEV1), exacerbation rates, health-related quality of life, and rescue medication usage.
-
-
Reference:
Protocol 2: 12- and 26-Week, Multicenter, Randomized, Placebo-Controlled, Double-Blind Studies
-
Objective: To evaluate the efficacy of this compound in treating the key symptoms of COPD.
-
Patient Population: Over 2000 patients with stable COPD.
-
Procedure:
-
Randomization to receive either this compound (500 µg) or placebo via pMDI three times daily for 12 or 26 weeks.
-
Daily completion of diary cards to record Breathlessness, Cough and Sputum Scale (BCSS) scores, peak expiratory flow (PEF), and rescue medication usage.
-
-
Outcome Measures:
-
Primary: Change from baseline to the final 4 weeks of treatment in mean BCSS total score and FEV1 measured 1 hour post-dose.
-
Secondary: Pulmonary function, health-related quality of life, and perception of treatment efficacy.
-
-
Reference:
References
- 1. The role of the novel D2/beta2-agonist, Viozan (this compound HCl), in the treatment of symptoms of chronic obstructive pulmonary disease: results of a large-scale clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Symptoms are an important outcome in chronic obstructive pulmonary disease clinical trials: results of a 3-month comparative study using the Breathlessness, Cough and Sputum Scale (BCSS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term use of Viozan (this compound HCl) in patients with chronic obstructive pulmonary disease: results of a 1-year study - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in Sibenadet research and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sibenadet (also known as Viozan or AR-C68397AA). This compound is a dual agonist for the dopamine D2 receptor (D2R) and the beta-2 adrenergic receptor (β2AR), investigated for the treatment of Chronic Obstructive Pulmonary Disease (COPD). Its development was halted due to a lack of sustained clinical efficacy, a factor researchers should consider in their experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a dual-agonist that targets two distinct G protein-coupled receptors (GPCRs). It stimulates β2-adrenergic receptors, leading to bronchodilation, and also activates dopamine D2 receptors, which is thought to modulate sensory nerve activity, potentially reducing symptoms like coughing and mucus production.[1][2][3][4][5]
Q2: Why was the clinical development of this compound discontinued?
A2: While initial clinical studies showed promise in improving symptoms of COPD, larger and longer-term trials demonstrated that the beneficial effects were not sustained over time. A likely cause for this is tachyphylaxis, or desensitization, of the β2-adrenergic receptor to the drug's effects, a common phenomenon with prolonged β2-agonist exposure.
Q3: What are the primary signaling pathways activated by this compound?
A3: As a β2AR agonist, this compound stimulates the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). As a D2R agonist, it couples to the Gi alpha subunit, which inhibits adenylyl cyclase and causes a decrease in intracellular cAMP. The net effect on cAMP levels in a cell co-expressing both receptors can be complex and depends on the relative receptor expression and signaling efficiency.
Troubleshooting Common Research Pitfalls
Problem 1: Inconsistent or Noisy Data in Functional Assays
-
Question: I'm seeing high variability between replicate wells in my cAMP or calcium flux assays when treating cells with this compound. What could be the cause?
-
Answer: High variability in functional GPCR assays can stem from several factors:
-
Cell Health and Density: Ensure your cells are healthy, in a logarithmic growth phase, and plated at a consistent density. Over-confluent or stressed cells will respond poorly and inconsistently.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment. As a dual-agonist, its degradation could differentially affect its activity at each target.
-
Assay Conditions: Optimize incubation times and temperatures. For GPCRs, even small variations can impact signaling outcomes.
-
Complex Dual-Agonist Effects: this compound's opposing effects on adenylyl cyclase (activation via β2AR and inhibition via D2R) can lead to a narrow therapeutic window in vitro. Small variations in cell number or receptor expression could tip the balance of the net signaling response. Consider using cell lines expressing only one of the target receptors as controls.
-
Problem 2: Observing Diminished Response to this compound Over Time (Tachyphylaxis)
-
Question: My cell-based model shows a strong initial response to this compound, but with repeated or prolonged exposure, the effect is significantly reduced. How can I investigate this?
-
Answer: This is likely due to receptor desensitization or tachyphylaxis, which was observed in clinical trials for this compound. To model and understand this in vitro:
-
Experimental Design: Pre-incubate your cells with a low concentration of this compound for several hours (e.g., 4-24 hours) before challenging with a higher concentration. Compare the response to that of naive cells.
-
Receptor Internalization: Use immunofluorescence or a tagged receptor to visualize the location of the β2AR after prolonged this compound exposure. Agonist-induced internalization is a key mechanism of desensitization.
-
Control for D2R effects: Since D2R activation does not typically desensitize in the same manner as β2AR, compare the desensitization profile of this compound to a β2AR-selective agonist in your system.
-
Problem 3: Difficulty in Characterizing the Dual-Agonist Activity
-
Question: How can I effectively dissect the D2R- and β2AR-mediated effects of this compound in my experiments?
-
Answer: To isolate the activity at each receptor, you can use selective antagonists:
-
To isolate β2AR activity: Pre-treat your cells with a D2R-selective antagonist (e.g., sulpiride or haloperidol) before adding this compound. The remaining response will be primarily mediated by the β2AR.
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To isolate D2R activity: Pre-treat your cells with a β2AR-selective antagonist (e.g., propranolol or ICI-118,551) before adding this compound. The resulting signaling change (e.g., inhibition of forskolin-stimulated cAMP) will be due to D2R activation.
-
Data Presentation
Due to the limited availability of publicly accessible preclinical data for this compound, the following tables provide an example of how to structure such data for a dual-agonist compound. Researchers should substitute these with their own experimental data.
Table 1: Example Binding Affinities of this compound
| Receptor Target | Radioligand | Cell Line | Ki (nM) |
| Human Dopamine D2 | [3H]-Spiperone | CHO-K1 | Value |
| Human Beta-2 Adrenergic | [3H]-CGP 12177 | HEK293 | Value |
Table 2: Example Functional Potencies of this compound
| Assay Type | Receptor Target | Cell Line | EC50 (nM) |
| cAMP Accumulation | Human Beta-2 Adrenergic | BEAS-2B | Value |
| Inhibition of Forskolin-stimulated cAMP | Human Dopamine D2 | CHO-K1 | Value |
Experimental Protocols
1. Radioligand Binding Assay (Competition)
This protocol is a general method to determine the binding affinity (Ki) of this compound for the D2 and β2 adrenergic receptors.
-
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest (e.g., CHO-K1-hD2R or HEK293-hβ2AR).
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Radioligand (e.g., [3H]-Spiperone for D2R, [3H]-CGP 12177 for β2AR).
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This compound (unlabeled competitor).
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Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
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96-well plates and filter mats.
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Scintillation fluid and a microplate scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
For non-specific binding control wells, add a high concentration of a known unlabeled ligand.
-
Incubate the plate (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Count the radioactivity in each filter using a scintillation counter.
-
Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
This protocol measures the effect of this compound on intracellular cAMP levels, which will be an increase for β2AR activation and a decrease for D2R activation.
-
Materials:
-
Whole cells expressing the receptor of interest.
-
This compound.
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Forskolin (to stimulate cAMP for D2R inhibition assays).
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Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
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cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well cell culture plates.
-
-
Methodology for β2AR (Gs-coupled):
-
Seed cells in a 96-well plate and grow to desired confluency.
-
Replace the medium with assay buffer containing a PDE inhibitor and incubate.
-
Add serial dilutions of this compound and incubate for a specified time (e.g., 30 minutes at 37°C).
-
Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.
-
Plot the dose-response curve to determine the EC50.
-
-
Methodology for D2R (Gi-coupled):
-
Follow steps 1 and 2 as above.
-
Add serial dilutions of this compound.
-
Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase.
-
Incubate for a specified time.
-
Lyse the cells and measure cAMP levels.
-
Plot the dose-response curve of this compound's inhibition of the forskolin-induced cAMP production to determine the EC50.
-
Mandatory Visualizations
Caption: Signaling pathways activated by this compound.
References
- 1. AR-C68397AA. AstraZeneca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand with Two Modes of Interaction with the Dopamine D2 Receptor–An Induced-Fit Mechanism of Insurmountable Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of the novel D2/beta2-agonist, Viozan (this compound HCl), in the treatment of symptoms of chronic obstructive pulmonary disease: results of a large-scale clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. Early clinical investigation of Viozan (this compound HCl), a novel D2 dopamine receptor, beta2-adrenoceptor agonist for the treatment of chronic obstructive pulmonary disease symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the therapeutic ratio of Sibenadet in experiments
Welcome to the technical support center for Velsecorat (AZD7594). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this novel non-steroidal, selective glucocorticoid receptor modulator (SGRM). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is Velsecorat (AZD7594) and how does it differ from traditional inhaled corticosteroids (ICS)?
A1: Velsecorat (AZD7594) is an inhaled, non-steroidal, selective glucocorticoid receptor modulator (SGRM).[1] Unlike traditional corticosteroids, Velsecorat is designed to have a more favorable therapeutic ratio.[2] This is achieved through prolonged exposure in the lungs due to low solubility and rapid clearance from systemic circulation, which minimizes systemic side effects.[1] Its mechanism of action is thought to favor transrepression (the shutting down of inflammatory genes) over transactivation (the turning on of genes that can lead to side effects).
Q2: What is the primary mechanism of action for Velsecorat?
A2: Velsecorat is a potent agonist of the glucocorticoid receptor (GR).[2] Upon binding, it modulates GR activity to produce anti-inflammatory effects.[2] As an SGRM, it aims to dissociate the anti-inflammatory effects from the metabolic side effects commonly associated with corticosteroids.
Q3: What are the key considerations for formulating Velsecorat for in vitro or in vivo experiments?
A3: Velsecorat has low aqueous solubility. For in vitro experiments, it is typically dissolved in a suitable organic solvent like DMSO before further dilution in culture media. For in vivo inhalation studies in preclinical models, it is often formulated as a suspension for nebulization or as a dry powder.
Q4: What are the expected effects of Velsecorat on systemic glucocorticoid markers?
A4: In clinical studies, inhaled Velsecorat has shown dose-dependent effects on systemic pharmacodynamic markers of glucocorticoid activity, such as plasma cortisol and osteocalcin. However, these effects are generally less pronounced compared to traditional corticosteroids at therapeutically relevant doses, highlighting its improved therapeutic index.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent in vitro activity | Poor solubility: Velsecorat may be precipitating in your aqueous culture medium. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cell type.- Prepare fresh dilutions for each experiment.- Consider using a solubilizing agent, but first validate its compatibility with your assay. |
| Cell line sensitivity: The chosen cell line may have low expression of the glucocorticoid receptor or may be insensitive to its modulation. | - Confirm GR expression in your cell line using techniques like Western blot or qPCR.- Include a positive control with a known GR agonist (e.g., dexamethasone) to validate the responsiveness of your cellular model. | |
| High variability in in vivo preclinical inhalation studies | Inconsistent delivery: The amount of Velsecorat delivered to the lungs can vary between animals. | - Ensure proper calibration and maintenance of the nebulizer or dry powder insufflator.- Standardize the inhalation procedure, including the duration of exposure and the breathing rate of the animals.- For nebulized formulations, monitor particle size distribution to ensure it is within the optimal range for deep lung deposition. |
| Unexpected systemic side effects in animal models | Higher than expected systemic exposure: This could be due to the formulation, dose, or administration technique. | - Review the formulation to ensure it is optimized for local lung delivery with minimal systemic absorption.- Conduct pharmacokinetic studies to determine the plasma concentration of Velsecorat after inhalation.- Consider reducing the dose or the frequency of administration. |
| Discrepancy between efficacy and biomarker modulation | Timing of sample collection: The peak effect on biomarkers may not coincide with the peak therapeutic effect. | - Conduct a time-course experiment to determine the optimal time points for measuring both efficacy and biomarker modulation.- Ensure that the sample collection and processing methods are validated and consistent. |
Experimental Protocols
Protocol 1: In Vitro Glucocorticoid Receptor Activation Assay
This protocol outlines a general method for assessing the potency of Velsecorat in activating the glucocorticoid receptor in a cell-based reporter assay.
Materials:
-
A549 cells (human lung adenocarcinoma cell line) stably expressing a glucocorticoid response element (GRE)-driven luciferase reporter gene.
-
DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
Velsecorat (AZD7594)
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Dexamethasone (positive control)
-
DMSO (vehicle)
-
Luciferase assay reagent
-
White, opaque 96-well plates
Procedure:
-
Seed A549-GRE-luciferase cells in white, opaque 96-well plates at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Prepare a 10 mM stock solution of Velsecorat and dexamethasone in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1%.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, remove the medium and add luciferase assay reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate EC50 values by plotting the log of the compound concentration against the luminescence signal and fitting the data to a four-parameter logistic curve.
Protocol 2: Preclinical In Vivo Model of Lung Inflammation
This protocol describes a general workflow for evaluating the anti-inflammatory efficacy of inhaled Velsecorat in a rodent model of lung inflammation.
Materials:
-
Male Wistar rats (200-250 g)
-
Velsecorat (AZD7594) formulated for nebulization
-
Saline (vehicle control)
-
Lipopolysaccharide (LPS) for inducing inflammation
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Inhalation exposure system (e.g., nose-only exposure chamber)
-
Nebulizer
-
Bronchoalveolar lavage (BAL) fluid collection supplies
Procedure:
-
Acclimatize rats to the nose-only exposure system for 3 days prior to the experiment.
-
On the day of the experiment, administer nebulized Velsecorat or vehicle to the rats for 30 minutes.
-
One hour after Velsecorat administration, challenge the rats with an intratracheal instillation of LPS (e.g., 5 mg/kg) or saline.
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24 hours after the LPS challenge, euthanize the animals and perform a bronchoalveolar lavage (BAL) by instilling and retrieving sterile saline from the lungs.
-
Centrifuge the BAL fluid to separate the cells from the supernatant.
-
Count the total number of inflammatory cells (e.g., neutrophils) in the cell pellet using a hemocytometer.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL supernatant using ELISA.
-
Compare the inflammatory readouts between the Velsecorat-treated and vehicle-treated groups to determine the anti-inflammatory effect.
Quantitative Data Summary
Table 1: Efficacy of Velsecorat in Patients with Mild to Moderate Asthma
Data from a Phase 2a, randomized, double-blind, placebo-controlled crossover study.
| Treatment Group | N | Change in Morning Trough FEV1 (L) vs. Placebo (Day 15) | p-value |
| Velsecorat 58 µg | 34 | 0.027 | 0.683 |
| Velsecorat 250 µg | 34 | 0.076 | 0.183 |
| Velsecorat 800 µg | 34 | 0.148 | 0.011 |
| Placebo | 52 | - | - |
Table 2: Systemic Effects of Velsecorat in Healthy Volunteers
Data from a single and multiple ascending dose study in healthy volunteers.
| Dose (Delivered) | Study Part | Effect on 24-hour Plasma Cortisol |
| 7.4 µg - 1872 µg | Single Ascending Dose | Dose-related effects observed. |
| 312 µg (once daily) | Multiple Ascending Dose | Dose-related effects observed. |
| 1248 µg (once daily) | Multiple Ascending Dose | Dose-related effects observed. |
| 1872 µg (once daily) | Multiple Ascending Dose | Dose-related effects observed. |
Note: Significant cortisol suppression (25%) was only observed at the highest dose level (1600 µg) after multiple doses in a study with healthy Japanese volunteers.
Visualizations
Signaling Pathway of Velsecorat
Caption: Velsecorat signaling pathway.
Experimental Workflow for Preclinical Efficacy Testing
Caption: Preclinical experimental workflow.
References
Sibenadet (IRL790/Mesdopetam) Assay Development: A Technical Support Guide
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the assay development and optimization for Sibenadet (also known as IRL790 or Mesdopetam).
I. Understanding this compound's Mechanism of Action
This compound is a novel compound that acts as a dopamine transmission modulator, primarily targeting the dopamine D3 receptor. It is in development for managing motor and psychiatric complications in Parkinson's disease, such as levodopa-induced dyskinesia (LID) and psychosis. Preclinical studies indicate that this compound is a preferential dopamine D3 receptor antagonist with a 6- to 8-fold lower affinity for the D2 receptor.
Both D2 and D3 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o protein. Upon activation by an agonist like dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase (AC). This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). As an antagonist, this compound blocks this signaling cascade by preventing dopamine from binding to and activating the receptor.
II. Signaling Pathway & Experimental Workflow Diagrams
This compound Signaling Pathway
The diagram below illustrates the canonical signaling pathway for dopamine D2/D3 receptors. This compound acts as an antagonist, blocking dopamine's ability to inhibit adenylyl cyclase, thereby preventing the decrease in intracellular cAMP.
Caption: Dopamine D2/D3 receptor signaling pathway and this compound's antagonistic action.
Experimental Workflow: Radioligand Competition Binding Assay
This workflow outlines the key steps to determine the binding affinity (Ki) of this compound for D2/D3 receptors.
Caption: Workflow for a competitive radioligand binding assay to determine this compound's Ki.
III. Quantitative Data Summary
The following tables summarize key pharmacological data relevant to this compound and the assays described.
Table 1: this compound (IRL790/Mesdopetam) Pharmacological Profile
| Parameter | Receptor | Value | Species | Reference |
| Ki | Dopamine D3 | 90 nM | Human (recombinant) | [1] |
| IC50 | Dopamine D3 | 9.8 µM | Human (recombinant) | [1] |
| Selectivity | D3 vs. D2 | 6-8 fold | - | [2] |
Note: The discrepancy between the reported Ki and IC50 values in the source may be due to different assay conditions or definitions. The Ki is generally the more accepted measure of binding affinity.
Table 2: Reference Compound Data for Assay Validation
| Compound | Receptor | Parameter | Value | Radioligand Used | Reference |
| Haloperidol | Dopamine D2 | Ki | 0.31 nM | [3H]dizocilpine | [3] |
| [3H]domperidone | Dopamine D2 | Kd | 0.42 nM | - | [3] |
| Ketamine | Dopamine D2 | Ki | 55 nM | [3H]domperidone |
IV. Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound assay development.
Radioligand Binding Assay Troubleshooting
Q1: My non-specific binding (NSB) is too high (e.g., >30% of total binding). How can I fix this?
A1: High NSB is a common problem that reduces your assay window and data quality.
-
Potential Cause 1: Radioligand Issues: Hydrophobic radioligands tend to bind non-specifically to filters and plasticware.
-
Solution: Ensure your radioligand ([3H]-Spiperone is common) is high purity. If hydrophobicity is an issue, consider pre-treating filters with a blocking agent like 0.3% polyethyleneimine (PEI). You can also add 0.1% Bovine Serum Albumin (BSA) to the assay buffer to reduce binding to tubes.
-
-
Potential Cause 2: Insufficient Washing: Unbound radioligand may not be adequately removed.
-
Solution: Increase the number of washes (4-5 times) and/or the volume of ice-cold wash buffer used during the filtration step. Ensure the vacuum is strong enough for rapid filtration.
-
-
Potential Cause 3: Inappropriate "Cold" Ligand Concentration: The concentration of the unlabeled ligand used to define NSB may be insufficient.
-
Solution: Use a high concentration of a suitable unlabeled competitor (e.g., 10 µM (+)-Butaclamol or unlabeled Haloperidol) to ensure all specific sites are occupied. A rule of thumb is to use 100 times the Kd of the unlabeled ligand.
-
Caption: Troubleshooting logic for high non-specific binding in radioligand assays.
Q2: My specific binding signal is too low or absent. What should I check?
A2: A low signal can be due to several factors related to the receptor, reagents, or assay conditions.
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Receptor Integrity: Ensure your membrane preparations have been stored correctly (at -80°C) and have not undergone multiple freeze-thaw cycles. Confirm receptor expression via Western blot if in doubt.
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Protein Concentration: The amount of receptor in the assay might be too low. Titrate the membrane protein concentration (e.g., 5-20 µ g/well for cell membranes) to find an optimal signal window.
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Equilibrium Not Reached: Incubation time may be too short for the binding to reach steady state. Perform a time-course experiment (association kinetics) to determine the optimal incubation time (e.g., 60-120 minutes at 25-30°C is a good starting point).
-
Incorrect Buffer Composition: Check the pH and ionic strength of your assay buffer. The presence of required co-factors like MgCl2 is crucial for many GPCRs.
Functional (cAMP) Assay Troubleshooting
Q3: I am not seeing the expected inhibition of cAMP production after adding dopamine to my D2/D3-expressing cells. What's wrong?
A3: This is a common challenge for Gi-coupled receptor assays. The key is to first raise the basal cAMP level so that a subsequent decrease can be measured.
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Potential Cause 1: Low Basal cAMP: The baseline level of cAMP in your cells is too low to detect a further decrease.
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Solution: Stimulate the cells with forskolin , a direct activator of adenylyl cyclase, to elevate intracellular cAMP levels before adding your agonist (dopamine). You must perform a forskolin concentration-response curve to find a concentration that gives a submaximal (e.g., EC80) cAMP signal. This creates a window to measure inhibition.
-
-
Potential Cause 2: cAMP Degradation: Endogenous phosphodiesterases (PDEs) in the cells are rapidly degrading the cAMP being produced.
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Solution: Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine) , in your assay buffer to prevent cAMP breakdown and stabilize the signal.
-
-
Potential Cause 3: Cell Health/Number: Poorly viable cells or an incorrect cell density can lead to a poor response.
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Solution: Ensure cells are healthy and not over-confluent. Optimize the cell number per well. Too few cells will give a low signal, while too many can lead to high basal cAMP levels that saturate the detection reagents.
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Q4: My dose-response curves for this compound (as an antagonist) are inconsistent or show high variability.
A4: Variability in antagonist assays can stem from several sources.
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Agonist Concentration: The concentration of the agonist (e.g., dopamine) used to stimulate the cells must be consistent and appropriate.
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Solution: Use a fixed concentration of dopamine, typically the EC50 to EC80 value, to challenge the antagonist. This ensures you are on a sensitive part of the agonist dose-response curve.
-
-
Incubation Times: Pre-incubation time with the antagonist (this compound) and stimulation time with the agonist (dopamine) must be optimized and kept consistent across all plates.
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Reagent Quality: Ensure all reagents, especially the agonist and antagonist stock solutions, are correctly prepared, stored, and not degraded.
V. Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound
This protocol describes a method to determine the binding affinity (Ki) of this compound for human D2 or D3 receptors expressed in HEK293 cells.
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing either D2 or D3 receptors to ~90% confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4), and re-centrifuge.
-
Resuspend the final pellet in Assay Buffer containing 10% sucrose, aliquot, and store at -80°C.
-
Determine protein concentration using a BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, perform all additions in triplicate on ice.
-
Add 50 µL of this compound dilutions (e.g., 10 concentrations from 0.1 nM to 10 µM) or vehicle for "Total Binding". For "Non-specific Binding", add 50 µL of 10 µM (+)-Butaclamol.
-
Add 50 µL of radioligand (e.g., [3H]-Spiperone at a final concentration near its Kd value, ~0.5-1 nM).
-
Initiate the binding reaction by adding 150 µL of thawed membrane preparation (5-20 µg protein/well). The final assay volume is 250 µL.
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation.
-
-
Filtration and Counting:
-
Pre-soak a GF/C glass fiber filter mat in 0.3% PEI.
-
Rapidly terminate the incubation by vacuum filtration using a cell harvester.
-
Wash the filters four times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter mat, place it in a scintillation bag or vials, add scintillation cocktail, and count radioactivity (in CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Functional cAMP Inhibition Assay for this compound
This protocol measures the ability of this compound to act as an antagonist by blocking dopamine-induced inhibition of cAMP production in cells expressing the D2 or D3 receptor.
-
Cell Plating:
-
Seed CHO-K1 or HEK293 cells stably expressing the D2 or D3 receptor into a 384-well plate at an optimized density (e.g., 3,000 cells/well) and culture overnight.
-
-
Assay Procedure:
-
Wash cells with serum-free medium or assay buffer.
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Add this compound at various concentrations (in triplicate) and incubate for 15-30 minutes at room temperature. This is the antagonist pre-incubation step.
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Prepare a solution containing the agonist (dopamine) at a concentration of 2x its EC80 value and the adenylyl cyclase activator (forskolin) at 2x its EC80 concentration. The EC values must be predetermined in separate experiments.
-
Add the dopamine/forskolin mix to the wells and incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
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Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits). These are typically "mix-and-read" formats.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
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Generate a cAMP standard curve to convert the raw signal (e.g., HTRF ratio) into cAMP concentrations.
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Plot the cAMP concentration against the log concentration of this compound.
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Use non-linear regression to fit a sigmoidal inhibition curve and determine the IC50 of this compound.
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The Ki (functional antagonist constant) can be calculated using the Cheng-Prusoff or Gaddum equation, depending on the mechanism of antagonism.
-
References
Technical Support Center: Sibenadet-Induced Tremor in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Sibenadet (Vabicaserin, IRL-790)-induced tremor in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as Vabicaserin or IRL-790) is an investigational drug primarily characterized as a dopamine D3 receptor antagonist, with a lower affinity for the D2 receptor.[1][2] It is being developed for the treatment of motor and psychiatric complications in Parkinson's disease, such as levodopa-induced dyskinesia.[2][3]
Q2: Can this compound induce tremors in animal studies?
A2: While preclinical studies in rodent models have shown that this compound does not typically impair normal motor performance at therapeutic doses, a first-in-human study reported tremor as a dose-dependent adverse event in healthy volunteers, particularly at higher, multiple doses.[4] Therefore, it is plausible that tremors may be observed in animal studies, especially at higher dose levels or with prolonged administration.
Q3: What is the likely pharmacological basis for this compound-induced tremor?
A3: The exact mechanism is not fully elucidated in preclinical models. However, given this compound's antagonism of dopamine D2 receptors, the tremor may be related to extrapyramidal side effects, similar to those seen with some antipsychotic medications. Disruption of the delicate balance between dopamine D2 and D3 receptor signaling in motor circuits could potentially lead to tremorogenic activity.
Q4: Are there established animal models specifically for this compound-induced tremor?
A4: Currently, there are no published, standardized animal models specifically for this compound-induced tremor. Researchers observing this phenomenon are encouraged to adapt general protocols for the assessment of drug-induced tremors.
Troubleshooting Guide
Issue: Unexplained tremor observed in animals following this compound administration.
This guide provides a systematic approach to identifying, quantifying, and mitigating this compound-induced tremors in your animal studies.
Step 1: Confirm and Characterize the Tremor
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Question: Is the observed motor disturbance a true tremor?
-
Action:
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Carefully observe the animals to distinguish tremor from other motor behaviors like stereotypy, myoclonus, or general hyperactivity.
-
Characterize the tremor:
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Type: Is it a resting tremor (occurring when the animal is at rest), a postural tremor (present when holding a limb against gravity), or a kinetic/action tremor (occurring during voluntary movement)?
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Frequency and Amplitude: If possible, use specialized equipment to quantify the frequency (in Hz) and amplitude of the tremor.
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Body Parts Affected: Note which body parts are affected (e.g., head, limbs, whole body).
-
-
Step 2: Dose-Response and Temporal Relationship
-
Question: Is the tremor related to the dose and timing of this compound administration?
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Action:
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If not already part of your study design, conduct a dose-response study to determine if the incidence and severity of tremor are dose-dependent.
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Observe the animals at multiple time points post-administration to establish the onset, peak, and duration of the tremor in relation to this compound's pharmacokinetic profile.
-
Step 3: Experimental Controls and Confounding Factors
-
Question: Could other factors be contributing to the observed tremor?
-
Action:
-
Vehicle Control: Ensure that animals receiving the vehicle alone do not exhibit tremors.
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Environmental Stressors: Minimize environmental stressors such as excessive noise, handling, or temperature fluctuations, as these can sometimes exacerbate motor abnormalities.
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Concurrent Medications: If other compounds are being administered, consider potential drug-drug interactions that might induce or worsen tremors.
-
Step 4: Mitigation Strategies
-
Question: How can this compound-induced tremor be minimized or managed in my study?
-
Action:
-
Dose Adjustment: The most straightforward approach is to lower the dose of this compound to a level that does not induce tremor while still achieving the desired therapeutic effect.
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Route and Rate of Administration: Consider whether altering the route or slowing the rate of administration (e.g., slower infusion rate for intravenous administration) can reduce peak plasma concentrations and mitigate the tremor.
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Pharmacological Intervention (for mechanistic studies): In more advanced investigations into the mechanism of the tremor, co-administration with agents that modulate other neurotransmitter systems (e.g., anticholinergics) could be explored, though this would add complexity to the study design.
-
Data Presentation
Table 1: Example Data Summary for this compound-Induced Tremor Assessment
| Treatment Group | Dose (mg/kg) | N | Incidence of Tremor (%) | Mean Tremor Score (± SEM) | Mean Tremor Frequency (Hz ± SEM) |
| Vehicle | 0 | 10 | 0 | 0.0 ± 0.0 | N/A |
| This compound | 5 | 10 | 10 | 0.5 ± 0.2 | 8.2 ± 0.5 |
| This compound | 10 | 10 | 40 | 1.8 ± 0.4 | 8.5 ± 0.6 |
| This compound | 20 | 10 | 80 | 3.2 ± 0.3 | 8.3 ± 0.4 |
Tremor Score: 0 = no tremor; 1 = mild, intermittent; 2 = moderate, persistent; 3 = severe, continuous.
Experimental Protocols
Protocol: Assessment of Drug-Induced Tremor in Rodents
This protocol provides a general framework for quantifying tremor.
-
Animal Acclimation:
-
Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Handle animals gently to minimize stress.
-
-
Drug Administration:
-
Administer this compound or vehicle according to the study design (e.g., intraperitoneal, oral gavage).
-
-
Observational Scoring:
-
At predetermined time points post-dosing (e.g., 15, 30, 60, 90, 120 minutes), place the animal in a clear observation chamber.
-
Score the severity of tremor using a standardized rating scale (see example in Table 1). A trained observer, blinded to the treatment groups, should perform the scoring.
-
-
Automated Tremor Quantification (Optional):
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For more objective and detailed analysis, use a tremor monitoring system. These systems often use force plates or accelerometers to detect and analyze the frequency and amplitude of vibrations.
-
Place the animal on the monitoring platform for a set duration (e.g., 5 minutes) at each time point.
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Analyze the data using the provided software to obtain power spectral density plots, which can distinguish tremor from other movements.
-
-
Data Analysis:
-
Compare tremor scores or quantitative tremor data between treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Analyze the time course of tremor induction and resolution.
-
Mandatory Visualizations
Caption: this compound's primary mechanism of action.
Caption: Troubleshooting workflow for this compound-induced tremor.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Pharmacology of [2-(3-Fluoro-5-Methanesulfonyl-phenoxy)Ethyl](Propyl)amine (IRL790), a Novel Dopamine Transmission Modulator for the Treatment of Motor and Psychiatric Complications in Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and tolerability of IRL790 in Parkinson’s disease with levodopa-induced dyskinesia—a phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A first‐in‐human oral dose study of mesdopetam (IRL790) to assess its safety, tolerability, and pharmacokinetics in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Sibenadet: A Comparative Analysis of a Dual-Action Respiratory Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Sibenadet (also known as Viozan or AR-C68397AA) is a novel investigational compound that belongs to a unique pharmacological class: dual dopamine D2 and β2-adrenergic receptor agonists. Developed for the management of chronic obstructive pulmonary disease (COPD), this compound’s dual mechanism of action was designed to offer both bronchodilator and sensory nerve-modulating effects, addressing a broader spectrum of COPD symptoms than traditional therapies.[1][2][3] However, despite promising initial findings, its clinical development was ultimately discontinued due to a lack of sustained long-term efficacy.[2]
Mechanism of Action: A Dual Approach
This compound's therapeutic rationale was based on the simultaneous activation of two distinct receptor systems:
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β2-Adrenergic Receptor Agonism: Similar to established drugs like salmeterol and formoterol, this compound activates β2-adrenergic receptors on airway smooth muscle cells. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation and bronchodilation.[4]
-
Dopamine D2 Receptor Agonism: Uniquely, this compound also targets dopamine D2 receptors, which are found on sensory nerves in the airways. Activation of these receptors was hypothesized to modulate sensory nerve activity, thereby reducing key COPD symptoms such as cough, sputum production, and breathlessness that are not directly addressed by bronchodilators.
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term use of Viozan (this compound HCl) in patients with chronic obstructive pulmonary disease: results of a 1-year study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dual dopamine D2 receptor and beta2-adrenoceptor agonists for the treatment of chronic obstructive pulmonary disease: the pre-clinical rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
Sibenadet's Efficacy in Respiratory Disease Models: A Comparative Analysis
An objective comparison of Sibenadet's performance against alternative therapies in established and potential novel disease models, supported by experimental data.
Introduction
This compound (Viozan™, AR-C68397AA) is a novel investigational drug characterized by its dual-agonist activity at both dopamine D2 receptors and β2-adrenergic receptors.[1][2] Its development was primarily focused on the treatment of Chronic Obstructive Pulmonary Disease (COPD), where it aimed to provide both bronchodilation and symptomatic relief through sensory nerve modulation.[1][2] While clinical development for COPD was ultimately discontinued due to a lack of sustained long-term efficacy, the unique mechanism of action of this compound warrants an examination of its performance in the context of its primary disease model and its potential applicability in other, more novel therapeutic areas.[2]
This guide provides a comparative analysis of this compound's efficacy against standard-of-care alternatives in COPD. Furthermore, it explores the hypothetical application of this compound in a novel disease model of sensory hyperreactivity, such as chronic cough, based on its demonstrated preclinical effects on sensory nerve activity.
Mechanism of Action: A Dual Approach
This compound's pharmacological profile is distinguished by its ability to simultaneously target two key signaling pathways involved in respiratory diseases:
-
β2-Adrenergic Receptor Agonism: Similar to established bronchodilators, this compound activates β2-adrenergic receptors on airway smooth muscle cells. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation and bronchodilation.
-
Dopamine D2 Receptor Agonism: Uniquely, this compound also stimulates D2 dopamine receptors. Preclinical studies have shown that D2 receptor activation on sensory nerves can inhibit their activity, thereby reducing the transmission of signals that lead to symptoms like cough and mucus production.
Figure 1: Dual signaling pathway of this compound.
Performance in the COPD Disease Model
This compound's efficacy was extensively studied in patients with stable, symptomatic COPD. The primary endpoints in these clinical trials typically included improvements in lung function (e.g., FEV1) and patient-reported symptoms, often measured using the Breathlessness, Cough, and Sputum Scale (BCSS).
Comparative Efficacy Data
The following table summarizes the performance of this compound in comparison to a placebo and a standard short-acting β2-agonist (SABA), salbutamol.
| Parameter | This compound (400-1000 µg tid) | Salbutamol (200 µg tid) | Placebo | Data Source |
| Change in BCSS Total Score | Statistically significant improvement vs. placebo and salbutamol | Less improvement than this compound | Baseline | |
| Forced Expiratory Volume in 1s (FEV1) | Initial improvement, but effect diminished over time | Sustained, but less initial improvement than this compound | No significant change | |
| Rescue Medication Use | Reduced usage | Reduced usage | Baseline |
Safety and Tolerability
This compound was generally well-tolerated in clinical trials, with an adverse event profile comparable to that of other bronchodilators.
| Adverse Event | This compound (500 µg tid) | Placebo | Data Source |
| Tremor | 16.9% | 4.1% | |
| Taste of Treatment | 14.5% | 4.1% | |
| Serious Adverse Events (SAEs) | 14.8% | 24.8% |
Hypothetical Application in a Novel Disease Model: Chronic Cough
Given the evidence that this compound can inhibit sensory nerve activity, a potential novel application for this compound could be in the treatment of chronic cough, a condition often characterized by sensory neuronal hypersensitivity. While no direct clinical trials have been conducted for this indication, the preclinical data provides a rationale for its potential efficacy.
Comparative Rationale
| Therapeutic Approach | Mechanism of Action | Relevance to Chronic Cough |
| This compound | Dual D2 and β2 agonism | D2 agonism may directly suppress the hypersensitive cough reflex. |
| Gabapentin/Pregabalin | Neuromodulators (GABA analogues) | Central and peripheral suppression of nerve activity. |
| Gefapixant (P2X3 antagonist) | Blocks ATP signaling on sensory nerves | Directly targets a key pathway in cough sensitization. |
Experimental Protocols
COPD Clinical Trial Design
A representative experimental workflow for a Phase II/III clinical trial of this compound in COPD is outlined below.
References
- 1. Early clinical investigation of Viozan (this compound HCl), a novel D2 dopamine receptor, beta2-adrenoceptor agonist for the treatment of chronic obstructive pulmonary disease symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of the novel D2/beta2-agonist, Viozan (this compound HCl), in the treatment of symptoms of chronic obstructive pulmonary disease: results of a large-scale clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sibenadet and Salbutamol in Airway Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of sibenadet and salbutamol, focusing on their roles in airway smooth muscle relaxation. While direct comparative preclinical data on their effects on airway smooth muscle is not publicly available due to the discontinuation of this compound's development, this document synthesizes the known mechanisms of action and clinical findings for both compounds.
Executive Summary
Salbutamol is a well-established short-acting β2-adrenergic receptor agonist widely used as a reliever medication in asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its efficacy in inducing bronchodilation through airway smooth muscle relaxation is well-documented. This compound (AR-C68397AA) was developed as a dual D2 dopamine receptor and β2-adrenoceptor agonist for the symptomatic treatment of COPD.[3][4] While it showed initial promise in clinical trials by improving lung function and symptoms, its development was ultimately halted due to a lack of sustained clinical benefit.[3] A direct quantitative comparison of the in vitro potency and efficacy of this compound and salbutamol on airway smooth muscle relaxation is not possible based on available literature.
Mechanism of Action
Salbutamol
Salbutamol is a selective β2-adrenergic receptor agonist. Its primary mechanism of action in airway smooth muscle relaxation involves the following steps:
-
Receptor Binding: Salbutamol binds to β2-adrenergic receptors on the surface of airway smooth muscle cells.
-
G-Protein Activation: This binding activates the associated Gs protein, a stimulatory G protein.
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA activation results in the phosphorylation of various downstream targets, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase. This ultimately causes relaxation of the airway smooth muscle and bronchodilation.
This compound
This compound is a dual agonist, targeting both D2 dopamine receptors and β2-adrenoceptors.
-
β2-Adrenoceptor Agonism: Similar to salbutamol, the β2-agonist component of this compound was intended to induce bronchodilation by relaxing airway smooth muscle through the cAMP-PKA pathway.
-
D2 Dopamine Receptor Agonism: The agonism at D2 dopamine receptors was aimed at modulating sensory nerve activity, which was shown in animal models to reduce reflex cough and mucus production.
The intended therapeutic benefit of this compound was to combine direct bronchodilation with a reduction in other key symptoms of COPD through its dual mechanism of action.
Signaling Pathway Diagrams
References
- 1. Comparison of the effects of salbutamol and adrenaline on airway smooth muscle contractility in vitro and on bronchial reactivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The rebirth of isolated organ contraction studies for drug discovery and repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of the novel D2/beta2-agonist, Viozan (this compound HCl), in the treatment of symptoms of chronic obstructive pulmonary disease: results of a large-scale clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early clinical investigation of Viozan (this compound HCl), a novel D2 dopamine receptor, beta2-adrenoceptor agonist for the treatment of chronic obstructive pulmonary disease symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
Sibenadet: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding profile of Sibenadet (also known as Viozan or AR-C68397AA), a dual agonist of the dopamine D2 receptor and the beta-2 adrenergic receptor. Developed for the treatment of Chronic Obstructive Pulmonary Disease (COPD), this compound's unique mechanism of action, combining bronchodilation and sensory nerve modulation, necessitates a thorough understanding of its receptor selectivity.[1]
Due to the discontinuation of this compound's clinical development, comprehensive public data on its cross-reactivity with a wide panel of receptors is limited. This guide, therefore, focuses on its known primary targets, theoretical cross-reactivity based on receptor families, and standardized experimental protocols for assessing receptor binding.
Primary Receptor Targets and Mechanism of Action
This compound is designed as a dual agonist, targeting two distinct receptor types to achieve its therapeutic effect in COPD.[1]
-
Beta-2 Adrenergic Receptor (β2AR) Agonism: Activation of β2ARs in the smooth muscle of the airways leads to bronchodilation, a key mechanism for relieving airflow obstruction in COPD.[1]
-
Dopamine D2 Receptor Agonism: Stimulation of D2 receptors is believed to modulate sensory nerve activity in the lungs, potentially reducing symptoms like cough and dyspnea.[1]
Cross-Reactivity Profile
A comprehensive quantitative cross-reactivity profile for this compound against a broad range of receptors is not publicly available. However, based on its primary targets, a qualitative assessment of potential off-target interactions can be inferred.
Table 1: Qualitative Cross-Reactivity Profile of this compound
| Receptor Family | Potential for Cross-Reactivity | Rationale |
| Adrenergic Receptors | ||
| Beta-1 (β1) | Possible | Beta-adrenergic receptor subtypes share structural homology. Cross-reactivity could lead to cardiovascular side effects such as increased heart rate and contractility. |
| Beta-3 (β3) | Less Likely | While still a beta-adrenergic receptor, its tissue distribution and physiological roles (e.g., in metabolism) are distinct from β2AR. |
| Alpha (α) | Unlikely | Alpha and beta-adrenergic receptors are distinct subfamilies with significant structural and signaling differences. |
| Dopaminergic Receptors | ||
| D1-like (D1, D5) | Unlikely | The dopamine receptors are broadly classified into D1-like and D2-like families, which have opposing effects on adenylyl cyclase and differ significantly in their pharmacology. |
| D2-like (D3, D4) | Possible | The D2, D3, and D4 receptors share considerable sequence homology and pharmacological similarities, making cross-reactivity a possibility. |
Signaling Pathways
The therapeutic effects of this compound are mediated through two distinct G-protein coupled receptor (GPCR) signaling pathways.
References
Sibenadet: A Comparative Analysis of its Dual-Action Mechanism in Respiratory Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sibenadet's dual-action mechanism with alternative therapeutic strategies, supported by available experimental data. This compound (AR-C68397AA) was investigated as a novel treatment for Chronic Obstructive Pulmonary Disease (COPD), designed to act as a dual agonist for the dopamine D2 receptor and the β2-adrenoceptor.[1][2][3][4] This dual modality aimed to offer both bronchodilator and anti-inflammatory effects, addressing key symptoms of COPD such as breathlessness, cough, and sputum production.[2]
Dual-Action Mechanism of this compound
This compound's therapeutic approach was centered on the simultaneous activation of two distinct signaling pathways:
-
β2-Adrenoceptor Agonism: Activation of β2-adrenoceptors in the smooth muscle of the airways leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase inhibits the entry of calcium ions into the cells and activates protein kinase A, which in turn phosphorylates various proteins, leading to smooth muscle relaxation and bronchodilation. This is a well-established mechanism for bronchodilators used in asthma and COPD.
-
Dopamine D2 Receptor Agonism: The activation of D2 receptors on sensory nerves in the lungs was proposed to modulate sensory nerve activity. This action was expected to reduce harmful reflex activities such as coughing and mucus production, which are significant symptoms in COPD patients.
The following diagram illustrates the proposed dual signaling pathway of this compound.
Caption: Proposed dual-action signaling pathway of this compound.
Comparative Performance Data
Clinical studies with this compound provided initial promising results, with patients showing statistically significant improvements in the Breathlessness, Cough and Sputum Scale (BCSS) total score compared to placebo and some existing bronchodilators. However, long-term studies revealed that the initial clinical benefits were not sustained over time. While the bronchodilator effects were evident early in treatment, the duration of this effect diminished with continued use. Ultimately, the lack of sustained benefit led to the discontinuation of this compound's development.
The following table summarizes the findings from clinical trials.
| Parameter | This compound (500 µg, three times daily) | Placebo | Comparator (Standard Bronchodilators) | Key Findings |
| BCSS Total Score | Initial statistically significant improvement. | No significant improvement. | Less improvement than this compound initially. | Initial symptomatic benefit with this compound was not sustained in long-term studies. |
| Forced Expiratory Volume in 1 second (FEV1) | Marked improvement early in treatment. | No significant change. | Not directly compared in all studies. | The duration of the bronchodilator effect diminished over time. |
| Adverse Events | Generally well-tolerated. Higher incidence of tremor and taste disturbances. | Lower incidence of tremor and taste disturbances. | Comparable adverse event profiles. | No major safety concerns were raised. |
| Rescue Medication Use | Reduced rescue medication usage reported. | Higher rescue medication usage. | Not consistently reported. | The β2-agonist properties were effective in reducing the need for rescue inhalers. |
Experimental Protocols
The confirmation of this compound's dual-action mechanism would have involved a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments that would be cited in such a study.
1. Receptor Binding Assays
-
Objective: To determine the binding affinity of this compound to human D2 dopamine and β2-adrenergic receptors.
-
Methodology:
-
Prepare cell membrane fractions from cell lines stably expressing either the human D2 or β2 receptor.
-
Incubate the membrane preparations with a radiolabeled ligand specific for each receptor (e.g., [3H]-spiperone for D2, [3H]-CGP-12177 for β2) in the presence of increasing concentrations of this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound ligand.
-
Calculate the inhibition constant (Ki) for this compound at each receptor by nonlinear regression analysis of the competition binding curves.
-
2. In Vitro Functional Assays (cAMP Accumulation)
-
Objective: To assess the functional agonist activity of this compound at the β2-adrenoceptor.
-
Methodology:
-
Culture a cell line expressing the human β2-adrenoceptor (e.g., CHO-K1 cells).
-
Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of this compound.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).
-
Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for this compound.
-
3. In Vitro Sensory Nerve Modulation Assay
-
Objective: To evaluate the effect of this compound on sensory nerve activation.
-
Methodology:
-
Isolate dorsal root ganglion (DRG) neurons, which are a common model for sensory nerves.
-
Culture the DRG neurons and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate the neurons with an irritant (e.g., capsaicin) in the presence or absence of this compound.
-
Measure the changes in intracellular calcium concentration using fluorescence microscopy.
-
A reduction in the capsaicin-induced calcium influx in the presence of this compound would indicate modulation of sensory nerve activity.
-
The following diagram illustrates a general experimental workflow for evaluating a dual-action compound like this compound.
Caption: General experimental workflow for drug development.
Conclusion
This compound represented an innovative approach to COPD treatment by targeting two distinct signaling pathways to address both bronchodilation and sensory nerve-mediated symptoms. While initial studies demonstrated the potential of this dual-action mechanism, the lack of sustained clinical benefit in long-term trials ultimately led to the cessation of its development. The case of this compound underscores the challenges in translating promising preclinical and early clinical findings into long-term therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of the novel D2/beta2-agonist, Viozan (this compound HCl), in the treatment of symptoms of chronic obstructive pulmonary disease: results of a large-scale clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early clinical investigation of Viozan (this compound HCl), a novel D2 dopamine receptor, beta2-adrenoceptor agonist for the treatment of chronic obstructive pulmonary disease symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term use of Viozan (this compound HCl) in patients with chronic obstructive pulmonary disease: results of a 1-year study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Sibenadet: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Sibenadet, a dual D2 dopamine receptor and β2-adrenoceptor agonist. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a conservative approach based on general principles of pharmaceutical waste management to ensure the safe handling and disposal of this compound.
Core Principles for this compound Disposal
Given the absence of a specific SDS, this compound should be treated as a potentially hazardous substance. The primary principle for its disposal is to prevent its release into the environment, particularly into waterways, as many pharmaceutical compounds can have ecological impacts. The recommended disposal method is through a licensed hazardous waste management company that utilizes high-temperature incineration.
Quantitative Data Summary for Disposal Consideration
As no specific quantitative data for this compound disposal is available, the following table summarizes key considerations and general guidelines for the disposal of research-grade pharmaceutical compounds.
| Parameter | Guideline/Consideration | Regulatory Framework |
| Waste Classification | Assume "Hazardous" in the absence of a specific SDS. | Resource Conservation and Recovery Act (RCRA) |
| pH | If in solution, neutralize to a pH between 6 and 8 before packaging for disposal, if safe to do so. | Local and national regulations |
| Containerization | Use chemically resistant, sealed, and clearly labeled containers. | Department of Transportation (DOT) |
| Segregation | Do not mix with other waste streams unless explicitly permitted by your institution's EHS department. | Institutional Biosafety and Chemical Hygiene Plans |
Step-by-Step Disposal Protocol
The following protocol provides a detailed methodology for the proper disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves.
-
If handling powders or creating aerosols, a properly fitted respirator may be necessary.
2. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, should be considered hazardous waste.
-
Segregate this compound waste from other laboratory waste streams.
3. Containerization and Labeling:
-
Place all this compound waste into a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate quantity.
4. Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
5. Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure that the waste is manifested for incineration. Do not dispose of this compound down the drain or in regular trash.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of a research chemical like this compound where a specific Safety Data Sheet is not available.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.
Personal protective equipment for handling Sibenadet
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sibenadet. The following procedures are based on best practices for handling related chemical compounds and should be implemented to ensure laboratory safety and proper disposal.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a benzothiazole derivative necessitates cautious handling due to the potential hazards associated with this class of compounds. Benzothiazole derivatives can be toxic if swallowed, inhaled, or in contact with skin, and may cause irritation to the skin and eyes.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles and/or a face shield.[1] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, chemical-resistant clothing may be necessary.[1] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] |
Operational Plan for Handling this compound
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be clearly labeled with the chemical name and any known hazards.
Handling and Preparation of Solutions:
-
All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling this compound.
-
Avoid generating dust when handling the solid form.
In Case of a Spill:
-
Small spills: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[1] Carefully collect the absorbed material and place it into a designated, sealed hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Large spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Do not dispose of this compound down the drain or in regular trash.
Waste Identification and Segregation:
-
Properly label a dedicated, sealable, and chemically compatible waste container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
Container Management:
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
Final Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and proper disposal of the hazardous waste.
-
Ensure all required waste manifests and documentation are completed accurately.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
